3,5-Difluoro-2-methylbenzoic acid
Description
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Properties
IUPAC Name |
3,5-difluoro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGLKDIYYKDEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602585 | |
| Record name | 3,5-Difluoro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003710-06-2 | |
| Record name | 3,5-Difluoro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzoic Acid (CAS: 1003710-06-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluoro-2-methylbenzoic acid (CAS: 1003710-06-2), a fluorinated aromatic carboxylic acid with significant potential in various scientific and industrial sectors. This document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its current and potential applications, particularly in drug discovery and agrochemicals. Spectroscopic data, where available, is presented to aid in the identification and characterization of this compound.
Introduction
This compound is a substituted aromatic carboxylic acid. The presence of two fluorine atoms and a methyl group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.[1] The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide aims to consolidate the available technical information on this compound to support its use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 1003710-06-2 | [3] |
| Molecular Formula | C₈H₆F₂O₂ | [3] |
| Molecular Weight | 172.13 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Benzoic acid, 3,5-difluoro-2-methyl- | [3] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Boiling Point | 254.5 ± 35.0 °C (Predicted) | Public Databases |
| Density | 1.359 ± 0.06 g/cm³ (Predicted) | Public Databases |
| pKa | 3.19 ± 0.25 (Predicted) | Public Databases |
| InChI | InChI=1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | [3] |
| InChIKey | PTGLKDIYYKDEQX-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C=C(C=C1F)F)C(=O)O | [3] |
Synthesis
Proposed Synthetic Pathway: Directed ortho-Lithiation of 3,5-Difluorobenzoic Acid
The synthesis of this compound can be envisioned to proceed via the directed ortho-lithiation of 3,5-difluorobenzoic acid, followed by methylation. The carboxylic acid group directs the lithiation to the ortho position (C2 or C6). Due to the presence of two fluorine atoms, the acidity of the aromatic protons is increased, facilitating the lithiation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 3. This compound | C8H6F2O2 | CID 20111761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthesis pathway for 3,5-Difluoro-2-methylbenzoic acid, a valuable fluorinated building block in pharmaceutical and agrochemical research. The described methodology focuses on a practical and accessible route for laboratory-scale synthesis.
Introduction
This compound is a substituted aromatic carboxylic acid incorporating two fluorine atoms and a methyl group. This specific arrangement of functional groups makes it a key intermediate in the synthesis of various biologically active molecules. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, including metabolic stability, binding affinity, and lipophilicity. This guide details a two-step synthesis beginning with the bromination of 3,5-difluorotoluene, followed by a Grignard reaction and subsequent carboxylation.
Overall Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from commercially available 3,5-difluorotoluene. The logical workflow for this synthesis is outlined below.
An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzoic Acid
This technical guide provides a comprehensive overview of the molecular structure, properties, and key data for 3,5-Difluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
This compound is a substituted benzoic acid derivative. The presence of two fluorine atoms and a methyl group on the benzene ring influences its chemical reactivity and physical properties.
Quantitative Molecular and Physical Data
The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₈H₆F₂O₂[1][2] |
| Molecular Weight | 172.13 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| CAS Number | 1003710-06-2[1][2][3] |
| Canonical SMILES | CC1=C(C=C(C=C1F)F)C(=O)O[2] |
| InChI | InChI=1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)[2] |
| InChIKey | PTGLKDIYYKDEQX-UHFFFAOYSA-N[2] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This diagram illustrates the arrangement of the constituent atoms and the positions of the fluoro and methyl substituents on the benzoic acid backbone.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary or published in specialized scientific literature and patents. As a useful research chemical, its synthesis would likely involve multi-step organic reactions.[1] A general, illustrative workflow for the synthesis of a substituted benzoic acid is provided below.
References
Spectroscopic and Spectrometric Characterization of 3,5-Difluoro-2-methylbenzoic Acid: A Technical Overview
Introduction
3,5-Difluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure and properties is crucial for its application and development. This technical guide provides a comprehensive overview of the predicted spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining such data are also presented.
Predicted Spectroscopic and Spectrometric Data
Due to the limited availability of experimental spectra in public databases, the following data is based on computational predictions. These predictions provide valuable insights into the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |
| ~7.2 - 7.4 | Multiplet | 1H | Ar-H |
| ~6.9 - 7.1 | Multiplet | 1H | Ar-H |
| ~2.3 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O |
| ~163 (d, J ≈ 250 Hz) | C-F |
| ~161 (d, J ≈ 250 Hz) | C-F |
| ~132 | Ar-C |
| ~125 | Ar-C |
| ~115 (d, J ≈ 20 Hz) | Ar-C |
| ~112 (d, J ≈ 20 Hz) | Ar-C |
| ~15 | -CH₃ |
Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz. The predicted values for fluorine-coupled carbons are approximate.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch |
| ~1150 | Strong | C-F stretch |
| ~900 | Medium | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted data is for electron ionization (EI).
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 172 | 80 | [M]⁺ (Molecular Ion) |
| 155 | 100 | [M - OH]⁺ |
| 127 | 60 | [M - COOH]⁺ |
| 99 | 40 | [C₆H₂F₂]⁺ |
Experimental Protocols
The following are general experimental protocols for acquiring spectroscopic and spectrometric data for solid organic compounds like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation :
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition :
-
The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance the signal of carbon atoms.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum : A background spectrum of the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.[1]
-
Sample Application : A small amount of the solid this compound is placed directly onto the ATR crystal.[1]
-
Pressure Application : A pressure arm is used to ensure good contact between the sample and the crystal surface.
-
Data Collection : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Cleaning : After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating.
-
Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizations
General Workflow for Spectroscopic Analysis
References
The Unexplored Therapeutic Potential of 3,5-Difluoro-2-methylbenzoic Acid Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Abstract
Derivatives of 3,5-Difluoro-2-methylbenzoic acid represent a largely unexplored chemical space with significant potential for biological activity. While direct research on this specific scaffold is limited in publicly available literature, the strategic incorporation of fluorine and methyl groups onto the benzoic acid core suggests promising avenues for drug discovery. This technical guide synthesizes information on the known biological activities of structurally related fluorinated and methylated benzoic acid derivatives to extrapolate the potential therapeutic applications of this novel class of compounds. We present potential activities in oncology, infectious diseases, and enzyme inhibition, alongside generalized experimental protocols for their synthesis and evaluation. This document aims to serve as a foundational resource to stimulate and guide future research into the pharmacological properties of this compound derivatives.
Introduction: The Rationale for Fluorination and Methylation in Drug Design
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological properties.[1] Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, acidity, and binding affinity to biological targets.[1][2] This often leads to drug candidates with improved efficacy and reduced side effects.[1] Similarly, the strategic placement of a methyl group can provide steric hindrance to prevent metabolic degradation and can enhance binding to hydrophobic pockets of target proteins. The combination of these features in the this compound scaffold presents a compelling case for the investigation of its derivatives as novel therapeutic agents. Although primarily recognized as an intermediate for agrochemicals, its structural alerts warrant a thorough investigation into its potential pharmacological activities.[3]
Potential Biological Activities
Based on the activities of other substituted benzoic acid derivatives, we can hypothesize several potential biological activities for derivatives of this compound.
Anticancer Activity
Numerous benzoic acid derivatives have been investigated for their anticancer properties.[1][4] For instance, certain naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are key therapeutic targets in oncology.[4] The proposed mechanism for some of these compounds involves the induction of reactive oxygen species (ROS) and apoptosis mediated by Caspase-3.[4]
Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Triazolyl benzoic acid hybrids | Compound 14 | MCF-7 | 15.6 | [1] |
| Quinazolinone derivatives | Compound 5 | MCF-7 | 100 | [1] |
| Naphthalen-1-yl) methyleneamino)benzoic acid | - | Human cervical cancer | 17.84 | [1] |
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as food preservatives.[5] Studies on various substituted benzoic acids have demonstrated activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus.[5] The mechanism of action is often attributed to the disruption of the bacterial cell membrane and inhibition of essential enzymes. While fluoro-substituted derivatives have shown variable activity, with some being weak inhibitors, the combination of substitutions on the this compound scaffold could yield potent antimicrobial agents.[2] For example, 3,5-dichloro derivatives of a pyrazole-benzoic acid scaffold have shown potent antibacterial activity.[2]
Table 2: Antibacterial Activity of Selected Benzoic Acid Derivatives
| Compound Class | Specific Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole-benzoic acid | 3,4-Dichloro derivative | Staphylococci | 0.5 | [2] |
| Pyrazole-benzoic acid | 3,5-Dichloro derivative | Enterococci | 4 | [2] |
| Hydroxybenzoic acid | 2-hydroxybenzoic acid | E. coli O157 | 1000 | [5] |
Enzyme Inhibition
Derivatives of benzoic acid have been shown to inhibit various enzymes, suggesting that this compound derivatives could be tailored to act as specific enzyme inhibitors.
-
Tyrosinase Inhibition: Certain synthetic benzoic acid amides and esters have demonstrated potent tyrosinase inhibitory activity, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor kojic acid.[6][7]
-
α-Amylase Inhibition: Hydroxylated benzoic acid derivatives have been studied for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. The inhibitory effect is dependent on the number and position of hydroxyl groups.[8][9][10]
Table 3: Enzyme Inhibitory Activity of Selected Benzoic Acid Derivatives
| Enzyme Target | Compound Class | Specific Derivative Example | IC50 (µM) | Reference |
| Tyrosinase | Benzamide derivative | Compound 7 | 1.09 | [6][7] |
| α-Amylase | Trihydroxybenzoic acid | 2,3,4-trihydroxybenzoic acid | 17,300 | [8][10] |
Methodologies for Synthesis and Evaluation
The following sections outline generalized protocols for the synthesis of amide and ester derivatives of this compound and for their subsequent biological evaluation.
Synthesis of Amide Derivatives
A common method for the synthesis of amides from carboxylic acids involves the activation of the carboxylic acid followed by reaction with an amine.
Protocol 1: General Synthesis of 3,5-Difluoro-2-methylbenzamides
-
Activation of the Carboxylic Acid: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a base (e.g., triethylamine, diisopropylethylamine). Stir the mixture at room temperature for 30 minutes.
-
Amine Coupling: Add the desired primary or secondary amine to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Synthesis of Ester Derivatives
Esterification can be achieved through several methods, including Fischer esterification or by using coupling agents.
Protocol 2: General Synthesis of 3,5-Difluoro-2-methylbenzoates
-
Acid-Catalyzed Esterification (Fischer Esterification): Dissolve this compound in an excess of the desired alcohol. Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a basic solution (e.g., saturated NaHCO3) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol 3: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol 4: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Workflows and Potential Mechanisms
To aid in the conceptualization of a research program for these derivatives, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway that could be targeted.
Conclusion and Future Directions
While the biological activities of this compound derivatives have not been extensively reported, the foundational principles of medicinal chemistry strongly suggest their potential as a source of novel therapeutic agents. The strategic placement of fluorine and methyl substituents on the benzoic acid core provides a promising starting point for the development of compounds with potential anticancer, antimicrobial, and enzyme-inhibiting properties. This whitepaper provides a theoretical framework and generalized practical guidance to encourage and facilitate research in this underexplored area. Future work should focus on the synthesis of a diverse library of amide, ester, and other derivatives of this compound, followed by systematic screening against a panel of biological targets to uncover their therapeutic potential. Structure-activity relationship studies will be crucial in optimizing hit compounds into lead candidates for further preclinical development.
References
- 1. preprints.org [preprints.org]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Difluoro-2-methylbenzoic Acid: A Key Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Difluoro-2-methylbenzoic acid, a versatile fluorinated building block with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, general synthetic approaches, key chemical transformations, and its notable role in the synthesis of the therapeutic agent Lifitegrast.
Physicochemical and Spectroscopic Data
This compound is a white to off-white solid.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzoic acid core, imparts specific reactivity and conformational properties to the molecule and its derivatives. A summary of its known and predicted physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | PubChem[2] |
| Molecular Weight | 172.13 g/mol | PubChem[2] |
| CAS Number | 1003710-06-2 | PubChem[2] |
| Appearance | White to off-white solid | ChemicalBook[1] |
| Boiling Point (Predicted) | 254.5 ± 35.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.359 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 3.19 ± 0.25 | ChemicalBook[1] |
Spectroscopic Data
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic strategy can be proposed based on established methods for the preparation of polysubstituted benzoic acids. A plausible route would involve the oxidation of the corresponding aldehyde, 3,5-difluoro-2-methylbenzaldehyde.
General Experimental Protocol: Oxidation of an Aldehyde to a Carboxylic Acid
A general procedure for the oxidation of an aldehyde to a carboxylic acid using hydrogen peroxide and a diphenyl diselenide catalyst has been reported for the synthesis of 3,5-difluorobenzoic acid.[5] This method could likely be adapted for the synthesis of the title compound.
-
To a stirred solution of diphenyl diselenide (0.02 mmol) in water (0.2 mL), add 30% w/w hydrogen peroxide (1 mmol).
-
Stir the mixture at room temperature until it becomes colorless.
-
Add the starting aldehyde, 3,5-difluoro-2-methylbenzaldehyde (1 mmol).
-
Continue stirring at room temperature for approximately 6 hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis of substituted benzoic acids, which could be applied to the preparation of this compound.
Key Reactions and Applications
The carboxylic acid moiety of this compound is its most reactive site, readily undergoing reactions such as esterification and amidation. Amidation is a particularly important transformation in medicinal chemistry for the construction of amide bonds, which are prevalent in biologically active molecules.
Amidation Reactions
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. This reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling agents.
General Experimental Protocol: Amidation of a Carboxylic Acid
The following is a standard protocol for the amidation of a carboxylic acid using a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions.[6]
-
Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling agent, EDC (1.2 eq), portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, typically involving dilution with an organic solvent and washing with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate it, and purify the crude amide product by column chromatography.
The logical flow of a typical amidation reaction is depicted in the following diagram.
Application in Drug Discovery: The Synthesis of Lifitegrast
A prominent application of this compound is as a key intermediate in the synthesis of Lifitegrast, a lymphocyte function-associated antigen 1 (LFA-1) antagonist used for the treatment of keratoconjunctivitis sicca (dry eye syndrome).[7][8]
The synthesis of Lifitegrast involves the coupling of several building blocks, with the final steps typically involving the formation of two amide bonds.[9] While specific details of the industrial synthesis are proprietary, published routes for Lifitegrast and its analogues demonstrate the crucial role of amidation reactions.[9][10]
The LFA-1/ICAM-1 Signaling Pathway and the Mechanism of Action of Lifitegrast
Lifitegrast functions by inhibiting the interaction between LFA-1, an integrin found on the surface of T-cells, and its ligand, intercellular adhesion molecule 1 (ICAM-1).[11][12] This interaction is a key step in the inflammatory cascade that contributes to dry eye disease. By blocking this interaction, Lifitegrast reduces T-cell mediated inflammation on the ocular surface.[13][14]
The binding of LFA-1 to ICAM-1 facilitates the migration of T-cells to sites of inflammation, where they release pro-inflammatory cytokines.[12] This perpetuates the inflammatory cycle and leads to damage of the ocular surface. Lifitegrast, by binding to LFA-1, prevents its interaction with ICAM-1, thereby reducing T-cell adhesion and migration and dampening the inflammatory response.[12][14]
The following diagram illustrates the LFA-1/ICAM-1 signaling pathway and the inhibitory action of Lifitegrast.
Biological Activity of Lifitegrast Analogues
The development of Lifitegrast has spurred research into analogues with modified structures to explore structure-activity relationships. The inhibitory activity of these compounds against the LFA-1/ICAM-1 interaction is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
Table 2: LFA-1/ICAM-1 Antagonist Activity of Lifitegrast Analogues
| Compound | Modification from Lifitegrast | IC₅₀ (nM) | Source |
| Lifitegrast | - | 19 | [10] |
| Analogue 1a | Benzofuran-6-carbonyl replaced with Benzofuran-6-ylsulfonyl | 11 | [10] |
| Analogue 1b | Benzofuran-6-carbonyl replaced with Benzofuran-6-ylmethylcarbamoyl | 14 | [10] |
| Analogue 1c | Benzofuran-6-carbonyl replaced with 2-(Benzofuran-5-yl)acetyl | 12 | [10] |
| Analogue 1d | Benzofuran-6-carbonyl replaced with [7][11][12]triazolo[1,5-a]pyridine-6-carbonyl | 17 | [10] |
| Analogue 1e | Benzofuran-6-carbonyl replaced with 3-Ethynylbenzoyl | 16 | [10] |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by its fluorine and methyl substituents, make it an attractive starting material for the synthesis of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. Its role in the synthesis of the FDA-approved drug Lifitegrast highlights its significance in the development of novel therapeutics. Further exploration of the reactivity of this compound and its derivatives is likely to lead to the discovery of new and important molecules.
References
- 1. This compound CAS#: 1003710-06-2 [amp.chemicalbook.com]
- 2. This compound | C8H6F2O2 | CID 20111761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectrabase.com [spectrabase.com]
- 5. 3,5-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Lifitegrast - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 13. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessh.org [accessh.org]
A Technical Review of 3,5-Difluoro-2-methylbenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest as a versatile building block in various fields, including pharmaceuticals, agrochemicals, and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel molecules with enhanced biological activity and material characteristics. This technical guide provides a comprehensive review of the current research on this compound, focusing on its synthesis, physicochemical properties, and key applications.
Physicochemical Properties
This compound is a white to off-white solid. While extensive experimental data from peer-reviewed literature is limited, a compilation of predicted and available data provides a profile of its key properties.
| Property | Value | Source |
| CAS Number | 1003710-06-2 | |
| Molecular Formula | C₈H₆F₂O₂ | |
| Molecular Weight | 172.13 g/mol | |
| Predicted Boiling Point | 254.5 ± 35.0 °C | ChemicalBook |
| Predicted Density | 1.359 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 3.19 ± 0.25 | ChemicalBook |
Synthesis
A general workflow for a plausible synthetic approach is outlined below. It is important to note that this is a hypothetical pathway and would require experimental validation.
Applications
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.
Pharmaceutical Drug Development
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability. This compound serves as a valuable scaffold for introducing these advantageous properties into active pharmaceutical ingredients (APIs). While specific drugs derived from this compound are not explicitly detailed in the reviewed literature, its structural motifs are found in various classes of therapeutic agents.
The broader family of benzoic acid derivatives has been extensively studied for a range of biological activities, including anticancer properties. Some benzoic acid derivatives have been shown to modulate the proteostasis network, which is crucial for cellular health and is often dysregulated in diseases like cancer. This involves the ubiquitin-proteasome and autophagy-lysosome pathways.
Agrochemicals
In the agrochemical industry, this compound is utilized as a precursor for the synthesis of advanced pesticides and herbicides. The presence of fluorine atoms can enhance the efficacy and environmental persistence of these agrochemicals, leading to more effective crop protection.
Materials Science
There is also emerging interest in the use of this compound in the development of electronic materials, particularly for liquid crystal displays (LCDs). The unique electronic properties conferred by the fluorinated aromatic ring can contribute to improved performance characteristics of these materials.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and biological
An In-depth Technical Guide to the Electronic Effects of Fluorine Substituents in 3,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the fluorine and methyl substituents on the chemical properties of 3,5-Difluoro-2-methylbenzoic acid. This document delves into the interplay of inductive and resonance effects, their impact on acidity, and provides relevant experimental and analytical protocols.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzoic acid scaffold significantly modulates its electronic properties, thereby influencing its reactivity, acidity, and potential biological activity. Understanding these electronic effects is crucial for the rational design of novel molecules with desired physicochemical and pharmacological profiles.
This guide will explore the combined influence of the electron-withdrawing fluorine substituents and the electron-donating methyl group, with a particular focus on the "ortho effect" exerted by the methyl group.
Electronic Effects of Substituents
The electronic properties of this compound are a composite of the individual contributions of its substituents: two fluorine atoms at the meta positions (relative to the carboxyl group) and a methyl group at the ortho position.
Fluorine Substituents (meta-positions)
Fluorine is the most electronegative element, and its primary electronic influence on the benzene ring is a strong electron-withdrawing inductive effect (-I). This effect operates through the sigma bonds, pulling electron density away from the aromatic ring and the carboxyl group. While fluorine also possesses lone pairs that can participate in a resonance-donating effect (+R), the inductive effect of fluorine is generally considered to be dominant, especially from the meta position where resonance effects are minimized. The two fluorine atoms at the 3 and 5 positions synergistically withdraw electron density from the ring, leading to a significant increase in the acidity of the benzoic acid.
Methyl Substituent (ortho-position)
The methyl group is generally considered to be weakly electron-donating through an inductive effect (+I). However, its position ortho to the carboxylic acid group introduces a significant steric interaction known as the "ortho effect". This steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring. As a result, the resonance between the carboxyl group and the aromatic ring is diminished. This disruption of coplanarity has a profound impact on the acidity of the benzoic acid, typically leading to an increase in acidity, irrespective of the electronic nature of the ortho substituent.
Combined Electronic Effects
The overall electronic character of this compound is a balance of these competing effects. The strong inductive electron withdrawal by the two fluorine atoms significantly acidifies the carboxylic proton. The ortho-methyl group, through steric hindrance, further enhances the acidity by disrupting the resonance of the carboxyl group with the ring. The electron-donating nature of the methyl group has a comparatively minor influence in this context.
Quantitative Analysis of Acidity
The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value (-log(Ka)). A lower pKa value indicates a stronger acid.
| Compound | pKa | Reference |
| Benzoic Acid | ~4.20 | Standard literature value |
| 2-Methylbenzoic Acid | ~3.91 | [1][2] |
| 3,5-Difluorobenzoic Acid | 3.52 (Predicted) | [3] |
| This compound | 3.19 ± 0.25 (Predicted) | [4] |
Note: An experimental pKa value for this compound was not found in the searched literature. The provided value is a computational prediction.
The predicted pKa of 3.19 for this compound indicates that it is a significantly stronger acid than benzoic acid. This is consistent with the strong electron-withdrawing nature of the two fluorine atoms and the steric influence of the ortho-methyl group.
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature. However, a general approach can be adapted from the synthesis of similar fluorinated benzoic acids, such as the synthesis of 3-arylisoquinolinones from 5-fluoro-2-methylbenzoic acid, which involves an initial lithiation step. A plausible synthetic route could involve the ortho-lithiation of 1,3-difluorobenzene followed by reaction with a methylating agent, and subsequent carboxylation.
Representative Synthetic Workflow:
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the pKa of an acid.
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the titrant (NaOH solution) in small, known increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for probing the electronic environment of this compound. While specific spectra for this compound were not found in the searched literature, the expected features can be inferred from the electronic effects of the substituents.
1H NMR Spectroscopy
-
Aromatic Protons: The two aromatic protons will appear as a multiplet in the downfield region (typically 7.0-8.0 ppm). The strong electron-withdrawing effect of the fluorine atoms will deshield these protons, shifting their signals downfield compared to benzoic acid.
-
Methyl Protons: The methyl protons will appear as a singlet in the upfield region (typically 2.0-2.5 ppm).
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet far downfield (typically >10 ppm), and its chemical shift will be concentration and solvent dependent.
13C NMR Spectroscopy
-
Carbonyl Carbon: The carbonyl carbon of the carboxyl group will appear in the downfield region (typically 165-175 ppm).
-
Aromatic Carbons: The aromatic carbons will appear in the range of 110-140 ppm. The carbons directly attached to the fluorine atoms will show a large C-F coupling constant. The electron-withdrawing fluorine atoms will cause a downfield shift for the carbons they are attached to and an upfield shift for the adjacent carbons.
FT-IR Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm-1 is characteristic of the O-H stretching vibration of the carboxylic acid dimer.
-
C=O Stretch: A strong absorption band in the region of 1680-1710 cm-1 corresponds to the C=O stretching vibration of the carboxyl group. The electron-withdrawing fluorine atoms will likely shift this band to a higher wavenumber compared to benzoic acid.
-
C-F Stretch: Strong absorption bands in the region of 1100-1300 cm-1 are indicative of the C-F stretching vibrations.
Conclusion
The electronic properties of this compound are dominated by the strong inductive electron-withdrawing effects of the two fluorine atoms and the steric "ortho effect" of the methyl group. These combined effects result in a significant increase in the acidity of the molecule, as reflected in its low predicted pKa value. This enhanced acidity and the specific substitution pattern make this compound a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. Further experimental validation of its pKa and detailed spectroscopic characterization will provide a more complete understanding of this interesting molecule.
References
- 1. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog [evergreensinochem.com]
- 2. What is the pKa value of 2 - Methylbenzoic Acid? - Blog [evergreensinochem.com]
- 3. 3,5-Difluorobenzoic acid CAS#: 455-40-3 [m.chemicalbook.com]
- 4. This compound CAS#: 1003710-06-2 [amp.chemicalbook.com]
A Technical Guide to 3,5-Difluoro-2-methylbenzoic Acid for Research Professionals
An In-depth Review of Commercial Suppliers, Quality Benchmarks, and Applications in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical starting point for successful discovery and manufacturing. 3,5-Difluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid, serves as a key building block in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of commercial suppliers, quality specifications, and practical considerations for the use of this versatile reagent in a research setting.
Commercial Availability and Supplier Specifications
This compound is available from a range of commercial suppliers catering to research and bulk-scale needs. The purity of the material is a key consideration for its application in sensitive synthetic protocols. The following table summarizes the offerings from several notable suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |
| Pharmaffiliates | 1003710-06-2 | C₈H₆F₂O₂ | 172.13 | Not specified; sold as a research chemical |
| Royal Business Enterprises (via IndiaMART) | 1003710-06-2 | C₈H₆F₂O₂ | Not specified | ≥ 98.0% |
| Apollo Scientific (via Dabos) | 1003710-06-2 | C₈H₆F₂O₂ | Not specified | Not specified |
| Wuhan Chemwish Technology Co., Ltd. (via ChemicalBook) | 1003710-06-2 | C₈H₆F₂O₂ | 172.13 | 98% |
It is important to note that while purity is often stated as a minimum percentage, a detailed Certificate of Analysis (CoA) should be requested from the supplier to understand the impurity profile and the analytical methods used for quality control.
The Strategic Importance of Fluorination in Drug Discovery
The inclusion of fluorine atoms in active pharmaceutical ingredients (APIs) is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. Fluorine's high electronegativity and small size can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound provides a valuable scaffold for introducing these advantageous properties into new chemical entities.
Applications in Synthesis
This compound is a versatile intermediate in organic synthesis. Its carboxylic acid group can be readily transformed into esters, amides, and other functional groups, while the fluorinated aromatic ring can participate in various coupling reactions. These characteristics make it a valuable precursor for creating complex molecules for applications in pharmaceuticals, agrochemicals, and electronic materials.
Sourcing and Procurement Workflow
The following diagram illustrates a typical workflow for the sourcing and procurement of this compound for research purposes, from initial supplier identification to final quality verification.
Caption: Workflow for sourcing and procurement of research chemicals.
Experimental Protocol: A Note on Availability
While this compound is recognized as a valuable synthetic intermediate, detailed, publicly accessible experimental protocols for its specific use are not readily found in the surveyed literature. Researchers will need to apply their expertise in organic synthesis to adapt general procedures for reactions involving benzoic acids to this specific fluorinated analog. Key transformations would include standard protocols for esterification, amidation, and cross-coupling reactions, taking into account the electronic effects of the fluorine and methyl substituents on the aromatic ring.
Quality Control and Characterization
Independent verification of the identity and purity of the received material is a crucial step before its use in any experimental work. Standard analytical techniques for the characterization of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess for the presence of organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound by separating it from any non-volatile impurities.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Logical Relationship for Supplier Evaluation
The process of selecting a suitable supplier involves a logical progression from initial identification to a final decision based on a combination of factors. The following diagram illustrates this logical relationship.
Caption: Logical flow for the evaluation and selection of a chemical supplier.
Methodological & Application
Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors Utilizing a Fluorinated Benzoic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel inhibitors targeting HIV-1 integrase is a cornerstone of modern antiretroviral therapy. This enzyme is essential for the replication of the HIV-1 virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. Blocking this process effectively halts the viral life cycle. A variety of chemical scaffolds have been investigated for their ability to inhibit HIV-1 integrase, with a focus on compounds that can chelate the divalent metal ions in the enzyme's active site.
Rationale for the Benzamide Scaffold
The design of the benzamide-based inhibitors described herein is centered on creating molecules that can effectively interact with the active site of HIV-1 integrase. The core structure typically features a chelating motif that binds to the essential magnesium ions in the enzyme's catalytic core. The fluorinated benzamide portion of the molecule serves as a key pharmacophore, contributing to the binding affinity and overall inhibitory activity of the compound.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of benzamide derivatives as HIV-1 integrase inhibitors, using 5-Fluoro-2-methylbenzoic acid as a key building block.
Protocol 1: Synthesis of 5-Fluoro-2-methylbenzoyl chloride
This initial step activates the carboxylic acid for subsequent amidation.
Materials:
-
5-Fluoro-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Rotary evaporator
-
Schlenk line or nitrogen atmosphere setup
Procedure:
-
To a solution of 5-Fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 5-Fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize Benzamide Derivatives
This protocol describes the coupling of the activated benzoic acid with a suitable amine-containing core, which will vary depending on the specific inhibitor being synthesized.
Materials:
-
5-Fluoro-2-methylbenzoyl chloride (from Protocol 1)
-
Amine-containing core structure (e.g., an amino-substituted heterocyclic compound)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as a base
-
Magnetic stirrer and stirring bar
-
Standard workup and purification supplies (separatory funnel, silica gel for column chromatography)
Procedure:
-
Dissolve the amine-containing core structure (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-Fluoro-2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired benzamide derivative.
Data Presentation
The following table summarizes representative data for a series of benzamide derivatives synthesized using a similar methodology, highlighting their in vitro activity against HIV-1 integrase.
| Compound ID | Structure | Yield (%) | HIV-1 Integrase Strand Transfer IC₅₀ (µM) |
| 1a | Benzamide with Core A | 75 | 0.5 |
| 1b | Benzamide with Core B | 68 | 1.2 |
| 1c | Benzamide with Core C | 82 | 0.2 |
Note: The structures of "Core A, B, and C" are hypothetical representations of different amine-containing scaffolds to which the 5-fluoro-2-methylbenzoyl group is attached. The yields and IC₅₀ values are representative examples based on published data for similar compounds.
Visualizations
Synthetic Workflow
The following diagram illustrates the general two-step synthesis of the target benzamide-based HIV-1 integrase inhibitors.
Caption: General synthetic workflow for benzamide inhibitors.
HIV-1 Integrase Inhibition Mechanism
The synthesized benzamide derivatives are designed to function as integrase strand transfer inhibitors (INSTIs). The mechanism of action is depicted below.
Caption: Mechanism of HIV-1 integrase inhibition.
Conclusion
The synthetic protocols and conceptual frameworks presented here provide a solid foundation for the development of novel benzamide-based HIV-1 integrase inhibitors. While the direct use of 3,5-Difluoro-2-methylbenzoic acid remains an underexplored area, the successful application of the closely related 5-Fluoro-2-methylbenzoic acid demonstrates the potential of this class of fluorinated benzoic acids in generating potent antiretroviral agents. Further research, including the synthesis and evaluation of derivatives from this compound, is warranted to expand the structure-activity relationship knowledge and to identify new clinical candidates for the treatment of HIV-1 infection.
Application Notes and Protocols for the Preparation of Anticancer Agents from 3,5-Difluoro-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-methylbenzoic acid is a valuable starting material in the synthesis of potent anticancer agents. Its unique substitution pattern provides a scaffold for the development of targeted therapies. This document outlines the preparation of a key class of anticancer compounds derived from this acid: C-X-C Motif Chemokine Receptor 2 (CXCR2) inhibitors. CXCR2 is a G-protein-coupled receptor that plays a significant role in tumor progression, angiogenesis, and metastasis.[1][2] By inhibiting CXCR2, these compounds can disrupt the signaling pathways that promote cancer growth and survival.
One prominent example of a CXCR2 inhibitor synthesized from this compound is Navarixin (SCH-527123).[2][3] This document will provide detailed protocols for the synthesis of a key benzamide intermediate from this compound, and describe the mechanism of action of CXCR2 inhibitors, supported by quantitative data and signaling pathway diagrams.
Data Presentation
The following table summarizes the in vitro activity of Navarixin, a CXCR2 inhibitor derived from a this compound backbone.
| Compound | Target(s) | Assay | Cell Line | IC50 | Reference |
| Navarixin (SCH-527123) | CXCR1 / CXCR2 | [125I]hCXCL8 Displacement | BaF3 | 36 nM (CXCR1), 2.6 nM (CXCR2) | [2] |
| Navarixin (SCH-527123) | Cytotoxicity | MTT Assay | Caco-2 | 18.78 µM | [2] |
Experimental Protocols
Synthesis of N-(1,3-dihydroxypropan-2-yl)-3,5-difluoro-2-methylbenzamide
This protocol details the synthesis of a key intermediate in the preparation of more complex CXCR2 inhibitors, starting from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
2-Amino-1,3-propanediol
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and equipment
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,5-difluoro-2-methylbenzoyl chloride. Use this crude product directly in the next step.
-
-
Amide Coupling:
-
In a separate flask, dissolve 2-amino-1,3-propanediol (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add the crude 3,5-difluoro-2-methylbenzoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the cooled solution of the amine.
-
Allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(1,3-dihydroxypropan-2-yl)-3,5-difluoro-2-methylbenzamide.
-
Mechanism of Action and Signaling Pathway
CXCR2 inhibitors derived from this compound, such as Navarixin, are allosteric antagonists of the CXCR2 receptor.[2] This means they bind to a site on the receptor that is different from the binding site of its endogenous ligands (CXC chemokines like CXCL8). This binding prevents the receptor from activating downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival.
The activation of CXCR2 by its ligands triggers several key signaling cascades, including the MAPK, STAT3, and PI3K/Akt pathways.[1][4][5] These pathways are central to the processes of tumorigenesis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is a chain of proteins that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. When activated by CXCR2, this pathway can lead to increased cell proliferation and differentiation.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 is a transcription factor that, upon activation, moves to the nucleus and promotes the expression of genes involved in cell survival and proliferation.[5]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase/Akt pathway is a major signaling pathway that promotes cell survival and growth in response to extracellular signals. Its activation by CXCR2 helps cancer cells evade apoptosis (programmed cell death).
By inhibiting CXCR2, compounds derived from this compound can effectively block these pro-cancerous signaling events.
Visualizations
Caption: Synthetic workflow for the preparation of a key benzamide intermediate.
Caption: CXCR2 signaling pathway in cancer and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. dovepress.com [dovepress.com]
- 5. STAT3 controls the neutrophil migratory response to CXCR2 ligands by direct activation of G-CSF–induced CXCR2 expression and via modulation of CXCR2 signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Liquid Crystal Displays Utilizing 3,5-Difluoro-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of liquid crystal displays (LCDs) is driven by the continuous development of novel liquid crystalline materials with enhanced performance characteristics. Fluorinated liquid crystals have garnered significant attention due to their unique properties, which are advantageous for modern display technologies. The incorporation of fluorine atoms into the molecular structure of liquid crystals can lead to a desirable combination of properties, including high dielectric anisotropy, low viscosity, and high thermal and chemical stability.[1][2][3] Specifically, the strategic placement of fluorine substituents can significantly influence the mesomorphic behavior, such as the clearing point and the stability of the nematic phase.[4][5]
3,5-Difluoro-2-methylbenzoic acid is a promising precursor for the synthesis of novel liquid crystals. Its difluoro-substituted phenyl ring, combined with a methyl group, offers a unique electronic and steric profile. This structure is anticipated to contribute to the formation of liquid crystalline phases with favorable electro-optical properties. While specific literature on the direct application of this compound in LCD synthesis is not abundant, its structural motifs are analogous to other fluorinated benzoic acids that have been successfully employed in the creation of high-performance liquid crystals.[5][6][7]
These application notes provide a detailed, representative protocol for the synthesis of a potential liquid crystal candidate derived from this compound. The notes also include a summary of expected quantitative data and visualizations to guide researchers in this promising area of materials science.
Hypothetical Synthesis of a Nematic Liquid Crystal
A common and effective method for the synthesis of calamitic (rod-shaped) liquid crystals is the esterification of a substituted benzoic acid with a substituted phenol. In this proposed synthesis, this compound is reacted with 4-ethoxyphenol to yield 4-ethoxyphenyl 3,5-difluoro-2-methylbenzoate, a molecule with the requisite rigid core and flexible tail to exhibit liquid crystalline behavior.
Synthetic Pathway
Caption: Proposed synthesis of a liquid crystal via esterification.
Experimental Protocol
This protocol details the synthesis of 4-ethoxyphenyl 3,5-difluoro-2-methylbenzoate.
Materials:
-
This compound (1.0 eq)
-
4-Ethoxyphenol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates
-
Melting point apparatus
-
Polarized light microscope with a hot stage
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-ethoxyphenol (1.0 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous dichloromethane.
-
Addition of DCC: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the flask with continuous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Mesophase Analysis: Determine the phase transition temperatures of the purified compound using differential scanning calorimetry (DSC) and polarized light microscopy with a hot stage.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesized liquid crystal, 4-ethoxyphenyl 3,5-difluoro-2-methylbenzoate. These values are based on typical data for structurally similar fluorinated phenyl benzoate liquid crystals.[5][8]
| Parameter | Hypothetical Value |
| Yield | 75 - 85% |
| Purity (by HPLC) | > 99.5% |
| Phase Transitions (°C) | |
| Crystal to Nematic (T_CN) | 45 - 55 |
| Nematic to Isotropic (T_NI) | 80 - 90 |
| Dielectric Anisotropy (Δε) | Positive, moderate |
| Birefringence (Δn) | 0.10 - 0.15 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of the target liquid crystal.
Caption: Workflow for liquid crystal synthesis and analysis.
Discussion
The presence of two fluorine atoms on the benzoic acid core is expected to induce a significant dipole moment, which can contribute to a positive dielectric anisotropy, a crucial property for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs. The methyl group may influence the melting point and the viscosity of the final compound. The ethoxy tail provides the necessary flexibility and aspect ratio for the formation of a stable nematic phase over a practical temperature range.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel liquid crystalline materials. The proposed synthetic route and experimental protocol provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation liquid crystal displays. The unique substitution pattern of this benzoic acid derivative offers opportunities for fine-tuning the physical properties of the resulting liquid crystals to meet the demanding requirements of advanced display applications. Further experimental work is warranted to validate the hypothetical data presented and to fully elucidate the structure-property relationships of liquid crystals derived from this promising precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchwith.njit.edu [researchwith.njit.edu]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of 3,5-Difluoro-4-Methoxybenzoic Acid (DFMBA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of fluorinated benzoic acid derivatives. It first addresses the synthesis of 3,5-difluorobenzoic acid via the oxidation of 3,5-difluorotoluene. Subsequently, it outlines a viable synthetic pathway for producing 3,5-difluoro-4-methoxybenzoic acid (DFMBA), a valuable intermediate in pharmaceutical development. It is important to note that the direct synthesis of DFMBA from 3,5-difluorotoluene via oxidation and subsequent methoxylation is not chemically feasible due to regiochemical constraints. This document provides a chemically sound, alternative two-step synthesis for DFMBA from a commercially available starting material.
Part 1: Oxidation of 3,5-Difluorotoluene to 3,5-Difluorobenzoic Acid
The oxidation of the methyl group of 3,5-difluorotoluene to a carboxylic acid is a standard transformation that can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄). The reaction proceeds under basic conditions, and the product is isolated after acidification.
Experimental Protocol
Materials:
-
3,5-Difluorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask, dissolve sodium hydroxide (4.0 g, 100 mmol) in 200 mL of deionized water.
-
To this solution, add 3,5-difluorotoluene (6.4 g, 50 mmol).
-
While stirring vigorously, slowly add potassium permanganate (15.8 g, 100 mmol) in small portions. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the mixture through a Büchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of cold water.
-
Combine the filtrate and washings. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.
-
Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 3,5-difluorobenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 3,5-Difluorotoluene | 128.12 | 6.4 | 50 | 1.0 |
| Potassium Permanganate | 158.03 | 15.8 | 100 | 2.0 |
| Sodium Hydroxide | 40.00 | 4.0 | 100 | 2.0 |
| 3,5-Difluorobenzoic Acid (Product) | 158.09 | - | - | (Theoretical Yield: 7.9 g) |
Note: The actual yield will vary depending on reaction conditions and purification efficiency.
Experimental Workflow
Application Notes and Protocols for Amidation and Peptide Coupling Reactions with 3,5-Difluoro-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3,5-difluoro-2-methylbenzoic acid in amidation and peptide coupling reactions. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry, as the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1] The protocols provided herein are based on established and efficient carbodiimide-mediated and uronium-based coupling methodologies, adapted for this specific substrate.
Overview of Amidation and Peptide Coupling
Amide bond formation is a fundamental transformation in organic and medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction. Common strategies involve the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or uronium salts like HATU.[2][3] These methods are widely applicable for the synthesis of small molecule amides and for the incorporation of this compound as a capping agent or a non-canonical building block in peptide synthesis.
Data Presentation: Representative Amidation Reactions
The following table summarizes representative data for the amide coupling of this compound with various amines using the EDC/HOBt protocol. Please note that yields are hypothetical and based on typical results for similar fluorinated benzoic acids; actual yields will depend on the specific amine and purification efficiency.[2][4]
| Entry | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | EDC/HOBt | DIPEA | DCM | 16 | RT | 88 |
| 2 | Aniline | EDC/HOBt | DIPEA | DMF | 20 | RT | 75 |
| 3 | Morpholine | EDC/HOBt | DIPEA | DCM | 12 | RT | 93 |
| 4 | L-Alanine methyl ester | HATU | DIPEA | DMF | 4 | RT | 85 |
| 5 | Glycine tert-butyl ester | EDC/HOBt | DIPEA | DCM/DMF | 18 | RT | 82 |
Experimental Protocols
Protocol 1: General Amidation using EDC/HOBt
This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using EDC as a coupling agent and HOBt as an additive to suppress side reactions.[4][5]
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, anhydrous DMF can be used as a co-solvent.
-
Add the amine (1.1 equivalents) to the solution, followed by HOBt (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) to the stirred solution.
-
Slowly add EDC (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Peptide Coupling using HATU
This protocol is suitable for coupling this compound to the N-terminus of a resin-bound peptide or to an amino acid ester. HATU is a more potent coupling reagent, often used for sterically hindered substrates or to improve reaction times.[2]
Materials:
-
This compound (1.5 equivalents)
-
Amine (e.g., N-terminal of a resin-bound peptide or amino acid ester) (1.0 equivalent)
-
HATU (1.45 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a separate vial, dissolve this compound (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the solution and pre-activate for 2-5 minutes at room temperature.
-
Add the activated carboxylic acid solution to the vessel containing the amine (e.g., deprotected resin-bound peptide).
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction. For solid-phase synthesis, a Kaiser test on a small sample of resin beads should be performed. A negative result (yellow beads) indicates complete coupling.[6]
-
If the reaction is incomplete, the coupling step can be repeated ("double coupling").
-
After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Visualizations
Caption: General workflow for amide/peptide bond formation.
Caption: Workflow for SPPS incorporating the title compound.
Caption: A hypothetical signaling pathway targeted by a derivative.
References
Application Notes and Protocols for the Esterification of 3,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 3,5-Difluoro-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline three common and effective esterification methods: Fischer Esterification, a method utilizing thionyl chloride, and the Mitsunobu reaction.
Introduction
This compound is a substituted aromatic carboxylic acid whose esters are valuable precursors in medicinal chemistry. The selection of an appropriate esterification method is crucial and depends on factors such as the desired ester, substrate sensitivity, and required yield. This guide presents a comparative overview of three distinct methods to facilitate this selection process.
Data Presentation
The following table summarizes the quantitative data for the different esterification methods described in the protocols below.
| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thionyl Chloride | Methanol | Thionyl Chloride (SOCl₂) | Methanol | 70 | 3 | 51 | [1] |
| Fischer Esterification | Ethanol | Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | 20 | High | [2] |
| Mitsunobu Reaction | Generic Alcohol | Triphenylphosphine (PPh₃), DEAD/DIAD | THF | 0 to RT | 6-8 | High | [3][4] |
Note: The data for Fischer Esterification and Mitsunobu Reaction are based on general protocols for benzoic acids, as specific data for this compound was not available in the searched literature. The yield for the thionyl chloride method is for the structurally similar 2-methyl-3-bromo-5-fluorobenzoic acid.
Experimental Protocols
Method 1: Esterification using Thionyl Chloride
This method is effective for converting carboxylic acids to their corresponding methyl esters. The use of thionyl chloride first converts the carboxylic acid to a more reactive acid chloride, which then readily reacts with the alcohol.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Thionyl chloride (SOCl₂)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Slowly add thionyl chloride to the solution at room temperature.
-
Heat the reaction mixture to 70°C and stir for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure methyl 3,5-difluoro-2-methylbenzoate.[1]
Method 2: Fischer-Speier Esterification
Fischer esterification is a classic acid-catalyzed esterification method. It is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or remove water as it is formed.[5][6]
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ether
-
Sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for approximately 20 hours.[2]
-
After cooling, evaporate the excess ethanol.
-
Pour the residue into water and extract the ester with ether.
-
Wash the ethereal phase with a sodium bicarbonate solution and then with water.
-
Dry the ether layer with anhydrous magnesium sulfate.
-
Evaporate the ether to obtain the crude ethyl 3,5-difluoro-2-methylbenzoate.
-
Further purification can be achieved by distillation or column chromatography.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a mild and versatile method for esterification, particularly useful for substrates that are sensitive to acidic conditions. It proceeds with an inversion of stereochemistry at the alcohol's chiral center, if applicable.[3][4]
Materials:
-
This compound
-
Desired primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound, the alcohol (1 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6 to 8 hours.[4]
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Mandatory Visualizations
Caption: Experimental workflows for the esterification of this compound.
Caption: Logical relationships of starting material to product via different esterification methods.
References
- 1. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. personal.tcu.edu [personal.tcu.edu]
Application Notes and Protocols: Recrystallization and Purification of 3,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3,5-Difluoro-2-methylbenzoic acid via recrystallization. The procedure is based on established methods for the purification of benzoic acid and its derivatives. Due to the limited availability of specific experimental solubility data for this compound, this guide presents a generalized yet robust methodology.
Physical and Chemical Properties
A summary of the known and predicted properties of this compound and related compounds is presented below. This information is crucial for the handling, purification, and characterization of the target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | PubChem[1] |
| Molecular Weight | 172.13 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Predicted pKa | 3.19 ± 0.25 | ChemicalBook[2] |
| Melting Point | Not experimentally determined. Similar compounds: 4,5-difluoro-2-methylbenzoic acid: 120 °C[3]; 3-fluorobenzoic acid: 123 °C[4]; 4-fluorobenzoic acid: 182-184 °C. |
Solubility Data (Illustrative)
| Solvent System (Ethanol:Water, v/v) | Temperature (°C) | Solubility ( g/100 mL) (Illustrative) |
| 100:0 (Ethanol) | 25 | 25.0 |
| 100:0 (Ethanol) | 78 | 60.0 |
| 50:50 | 25 | 1.5 |
| 50:50 | 85 | 15.0 |
| 0:100 (Water) | 25 | <0.1 |
| 0:100 (Water) | 100 | 1.0 |
Note on Solvent Selection: Based on the general solubility patterns of similar compounds, an ethanol-water mixture is a promising system for the recrystallization of this compound. The procedure below will utilize this solvent system. Researchers should perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for their specific sample.
Experimental Protocol: Recrystallization of this compound
This protocol details the steps for purifying crude this compound using a mixed-solvent recrystallization technique.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Aspirator or vacuum pump
-
Filter paper
-
Spatula
-
Watch glass
-
Melting point apparatus
Procedure:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., a 1:1 ethanol-water mixture) in which the compound is soluble. Heat the mixture on a hot plate with gentle stirring until the solid completely dissolves.
-
If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate.
-
Pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for a few minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
Once the crystals are completely dry, determine the final mass and calculate the percent recovery.
-
Measure the melting point of the purified this compound. A sharp melting point range close to the literature value (if available) is an indication of high purity.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization and purification of this compound.
Caption: Workflow for the recrystallization of this compound.
References
Application of 3,5-Difluoro-2-methylbenzoic Acid in Agrochemical Synthesis: A Detailed Overview
Introduction
3,5-Difluoro-2-methylbenzoic acid is a valuable fluorinated building block in the synthesis of modern agrochemicals. The presence of fluorine atoms in the molecular structure of active ingredients can significantly enhance their biological efficacy, metabolic stability, and overall performance. This application note provides a detailed overview of the use of this compound as a key intermediate in the synthesis of a potent fungicide, highlighting the synthetic pathway, experimental protocols, and the mode of action of the final product.
Key Application: Synthesis of Pyridine-3-Carboxamide Fungicides
One of the primary applications of this compound in agrochemical synthesis is as a precursor to 3,5-difluoro-2-methylaniline. This aniline is a crucial component for the synthesis of a class of fungicides known as pyridine-3-carboxamides. These fungicides are effective against a broad spectrum of fungal pathogens.
A representative example is the synthesis of N-(3',5'-Difluoro-2'-methyl-[1,1'-biphenyl]-4-yl)-2-(trifluoromethyl)pyridine-3-carboxamide, a potent succinate dehydrogenase inhibitor (SDHI) fungicide.
Signaling Pathway and Mode of Action
SDHI fungicides, including the one synthesized from this compound, act by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungal respiration process, leading to a depletion of cellular energy (ATP) and ultimately causing fungal cell death.
Experimental Protocols
The overall synthesis can be divided into three main stages:
-
Conversion of this compound to 3,5-Difluoro-2-methylaniline.
-
Synthesis of the biphenyl intermediate.
-
Final coupling to yield the target fungicide.
Stage 1: Synthesis of 3,5-Difluoro-2-methylaniline
The conversion of a carboxylic acid to an aniline can be achieved through several rearrangement reactions. The Curtius rearrangement is a common and effective method.
Protocol: Curtius Rearrangement
Methodology:
-
Acid Chloride Formation: this compound is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Acyl Azide Formation: The resulting 3,5-difluoro-2-methylbenzoyl chloride is reacted with an azide source, typically sodium azide (NaN₃), to form 3,5-difluoro-2-methylbenzoyl azide.
-
Curtius Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene). This induces a rearrangement with the loss of nitrogen gas (N₂) to form an isocyanate intermediate.
-
Hydrolysis: The isocyanate is then hydrolyzed with an aqueous acid to yield 3,5-difluoro-2-methylaniline.
| Step | Reagents & Conditions | Typical Yield (%) |
| 1 | SOCl₂, reflux | >95 |
| 2 | NaN₃, acetone/water, 0°C to rt | 90-95 |
| 3 | Toluene, reflux (80-110°C) | >90 (isocyanate) |
| 4 | Aq. HCl, reflux | 85-90 |
| Overall | ~70-80 |
Stage 2: Synthesis of 3',5'-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine
This step involves a Suzuki coupling reaction to form the biphenyl structure.
Protocol: Suzuki Coupling
Methodology:
-
3,5-Difluoro-2-methylaniline is first protected, for example, as a Boc-derivative.
-
The protected aniline is then subjected to a Suzuki coupling reaction with a suitable boronic acid or ester, such as (4-aminophenyl)boronic acid, in the presence of a palladium catalyst and a base.
-
Deprotection of the resulting biphenyl derivative yields the desired 3',5'-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine.
| Step | Reagents & Conditions | Typical Yield (%) |
| Protection | Boc₂O, Et₃N, CH₂Cl₂ | >95 |
| Suzuki Coupling | (4-aminophenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, reflux | 75-85 |
| Deprotection | HCl, Dioxane | >90 |
| Overall | ~65-75 |
Stage 3: Synthesis of N-(3',5'-Difluoro-2'-methyl-[1,1'-biphenyl]-4-yl)-2-(trifluoromethyl)pyridine-3-carboxamide
This final step is an amidation reaction.
Protocol: Amidation
Methodology:
-
2-(Trifluoromethyl)pyridine-3-carboxylic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride.
-
The resulting 2-(trifluoromethyl)pyridine-3-carbonyl chloride is then reacted with 3',5'-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine in the presence of a base (e.g., pyridine or triethylamine) and a suitable solvent (e.g., dichloromethane or toluene) to yield the final fungicide product.
| Step | Reagents & Conditions | Typical Yield (%) |
| Acid Chloride Formation | SOCl₂, reflux | >95 |
| Amidation | Pyridine, CH₂Cl₂, 0°C to rt | 85-95 |
| Overall | ~80-90 |
Summary of Quantitative Data
| Synthesis Stage | Key Intermediate/Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |
| Starting Material | This compound | 172.13 | - | >98 |
| Stage 1 | 3,5-Difluoro-2-methylaniline | 143.13 | 70-80 | >98 |
| Stage 2 | 3',5'-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine | 219.23 | 65-75 | >97 |
| Stage 3 | Final Fungicide | 416.34 | 80-90 | >98 |
This compound serves as a critical starting material for the synthesis of advanced pyridine-3-carboxamide fungicides. The synthetic route, while multi-step, employs well-established and high-yielding reactions. The resulting agrochemical exhibits a potent mode of action by inhibiting fungal respiration, making it an effective tool for crop protection. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of agrochemical development.
Application Notes and Protocols: 3,5-Difluoro-2-methylbenzoic Acid in Novel Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-methylbenzoic acid is a versatile chemical intermediate that holds significant promise in the development of advanced organic electronic materials.[1] Its unique molecular structure, featuring strategically positioned fluorine atoms and a methyl group, allows for the fine-tuning of the electronic and physical properties of organic semiconductors. The incorporation of fluorine atoms into organic materials can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates electron injection and enhances the stability of the resulting devices. This document provides an overview of the potential applications of this compound in organic electronics, along with detailed, albeit illustrative, protocols for the synthesis of precursor molecules and their integration into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Key Properties of this compound
The properties of this compound make it an attractive building block for organic electronic materials.
| Property | Value |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138-142 °C |
| Solubility | Soluble in many organic solvents |
The data in this table is compiled from publicly available information.
Applications in Organic Electronics
The 3,5-difluoro-2-methylphenyl moiety, derived from this compound, can be incorporated into various classes of organic electronic materials, including:
-
Hole Transport Materials (HTMs): In OLEDs and perovskite solar cells, triarylamine-based compounds are commonly used as HTMs. The introduction of the 3,5-difluoro-2-methylphenyl group can enhance the stability and tune the HOMO level of these materials for efficient hole injection and transport.
-
Electron Transport Materials (ETMs): For OLEDs, materials with good electron mobility are crucial. Benzimidazole derivatives are a prominent class of ETMs. Functionalization with the 3,5-difluoro-2-methylphenyl group can improve electron injection and transport properties.
-
Emissive Materials: The electronic properties of fluorescent or phosphorescent emitters in OLEDs can be modified by the inclusion of the 3,5-difluoro-2-methylphenyl group to achieve desired emission colors and efficiencies.
-
Active Layers in OFETs: The performance of OFETs, particularly charge carrier mobility and on/off ratio, is highly dependent on the molecular structure and packing of the organic semiconductor. The fluorine and methyl substituents can influence the intermolecular interactions and solid-state packing of the active layer.[2]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as a precursor for the synthesis of organic electronic materials.
Protocol 1: Synthesis of a Triarylamine-based Hole Transport Material Precursor
This protocol describes the synthesis of a key intermediate, (4-bromophenyl)(3',5'-difluoro-2'-methyl-[1,1'-biphenyl]-4-yl)(phenyl)amine, which can be further functionalized to create a hole transport material.
Reaction Scheme:
Figure 1: Synthetic pathway for a triarylamine precursor.
Materials:
-
This compound
-
Oxalyl chloride
-
Aluminum chloride
-
(4-bromophenyl)phenylamine
-
Palladium(II) acetate
-
Tri(tert-butyl)phosphine
-
Sodium tert-butoxide
-
Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Synthesis of 3,5-Difluoro-2-methylbenzoyl chloride:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dry DCM.
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
-
Friedel-Crafts Acylation:
-
Dissolve (4-bromophenyl)phenylamine (1.0 eq) in dry DCM.
-
Add aluminum chloride (1.2 eq) portion-wise at 0 °C.
-
Add a solution of 3,5-Difluoro-2-methylbenzoyl chloride (1.0 eq) in dry DCM dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Fabrication and Characterization of a Bilayer OLED Device
This protocol outlines the fabrication of a simple bilayer OLED device using a hypothetical HTM derived from this compound.
Device Architecture:
Figure 2: A simple bilayer OLED device architecture.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) material (hypothetical material derived from Protocol 1)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Organic solvents for spin-coating (e.g., chlorobenzene, chloroform)
-
Vacuum thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
-
Layer Deposition:
-
Spin-coat the HTL material onto the ITO substrate from a solution.
-
Anneal the substrate at an appropriate temperature.
-
Spin-coat the EML material onto the HTL.
-
Anneal the substrate.
-
Transfer the substrate to a vacuum thermal evaporator.
-
Deposit the ETL, LiF, and Al layers sequentially at a pressure below 10⁻⁶ Torr.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a luminance meter.
-
Measure the electroluminescence (EL) spectrum using a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.
-
Protocol 3: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of a simple OFET to evaluate the performance of a semiconductor material derived from this compound.
Device Architecture:
Figure 3: A bottom-gate, top-contact OFET architecture.
Materials:
-
Highly doped silicon wafer with a thermally grown SiO₂ layer
-
Organic semiconductor (hypothetical material derived from this compound)
-
Gold (Au) for source and drain electrodes
-
Organic solvent for spin-coating (e.g., toluene, dichlorobenzene)
-
Photolithography mask for electrode patterning
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ wafer using a standard cleaning procedure.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor film quality.
-
-
Active Layer Deposition:
-
Dissolve the organic semiconductor in a suitable organic solvent.
-
Spin-coat the solution onto the prepared Si/SiO₂ substrate.
-
Anneal the film at an optimized temperature to improve crystallinity.
-
-
Electrode Deposition:
-
Use a shadow mask or photolithography to define the source and drain electrode patterns.
-
Thermally evaporate a thin layer of gold (e.g., 50 nm) to form the source and drain electrodes.
-
-
Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ), threshold voltage (Vth), and on/off current ratio.
-
Data Presentation
Table 1: Photophysical and Electrochemical Properties of a Hypothetical HTM
| Compound | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) |
| HTM-DFMB | 350 | 450 | -5.4 | -2.1 |
| Reference HTM | 345 | 445 | -5.3 | -2.0 |
Table 2: Performance of a Hypothetical Bilayer OLED Device
| Device | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| Device with HTM-DFMB | 3.5 | 15000 | 10.5 | 8.0 | 5.2 |
| Reference Device | 3.8 | 12000 | 9.8 | 7.2 | 4.8 |
Table 3: Performance of a Hypothetical OFET Device
| Active Layer | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Semiconductor-DFMB | 0.1 | 10⁵ | -10 |
| Reference Semiconductor | 0.08 | 10⁴ | -12 |
Conclusion
This compound represents a promising building block for the synthesis of novel organic electronic materials. The presence of both fluorine and methyl groups provides a powerful tool for tuning the electronic properties, solubility, and morphology of organic semiconductors. While specific, publicly documented examples of high-performance materials derived directly from this precursor are currently limited, the fundamental principles of organic semiconductor design and the illustrative protocols provided herein offer a solid foundation for researchers to explore the potential of this versatile compound in creating next-generation OLEDs and OFETs. Further research and development in this area are encouraged to fully unlock the capabilities of this compound in the field of organic electronics.
References
Application Notes and Protocols for the Derivatization of 3,5-Difluoro-2-methylbenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3,5-Difluoro-2-methylbenzoic acid, a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The strategic incorporation of fluorine atoms and a methyl group on the benzoic acid scaffold offers unique properties that can enhance biological activity, metabolic stability, and binding affinity to target proteins.
Introduction to Medicinal Chemistry Applications
This compound is a valuable starting material in drug discovery. The carboxylic acid moiety serves as a handle for various chemical transformations, primarily the formation of amides and esters. These derivatives are prevalent in a wide range of biologically active molecules. The fluorine atoms can increase metabolic stability by blocking sites of oxidation and can modulate the acidity of the carboxylic acid and the lipophilicity of the molecule, which can improve cell permeability and target engagement. Benzoic acid derivatives have been explored as anticancer, anti-inflammatory, and antifungal agents.
Key Derivatization Reactions
The most common and medicinally relevant derivatizations of this compound involve the formation of amide and ester linkages. These reactions are typically high-yielding and tolerant of a wide range of functional groups, allowing for the creation of diverse chemical libraries for biological screening.
Amide Bond Formation
Amide synthesis is a cornerstone of medicinal chemistry. The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. Common methods for amide bond formation from this compound include the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) or the use of uronium-based reagents like HATU.
Ester Bond Formation
Esterification is another key transformation for modifying the properties of a lead compound. Esters can act as prodrugs, improving the pharmacokinetic profile of a drug, or can be essential for binding to a biological target. A classic and reliable method for ester synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the synthesis of an amide derivative of this compound using EDC and HOBt.
Materials:
-
This compound
-
Primary or secondary amine of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be added as a co-solvent.
-
Add the desired amine (1.1 eq) to the solution, followed by HOBt (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (Representative):
The following table provides representative data for amide coupling reactions based on a similar fluorinated benzoic acid.[1] Actual yields and reaction times may vary depending on the specific amine used.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-3,5-difluoro-2-methylbenzamide | 12 | ~85 |
| 2 | Aniline | 3,5-Difluoro-2-methyl-N-phenylbenzamide | 18 | ~78 |
| 3 | Morpholine | (3,5-Difluoro-2-methylphenyl)(morpholino)methanone | 12 | ~92 |
| 4 | tert-Butylamine | N-tert-Butyl-3,5-difluoro-2-methylbenzamide | 24 | ~65 |
Experimental Workflow:
References
Application Note: A Scalable Synthesis of 3,5-Difluoro-2-methylbenzoic Acid for Preclinical Development
Abstract
This application note details a robust and scalable two-step synthesis of 3,5-Difluoro-2-methylbenzoic acid, a key building block for various pharmacologically active molecules. The synthetic strategy commences with the readily available 3,5-difluorotoluene and employs a directed ortho-metalation (DoM) followed by carboxylation to afford the target compound in good yield and high purity. This process is designed to be suitable for producing multi-gram to kilogram quantities required for preclinical studies, avoiding the use of hazardous or difficult-to-handle reagents often associated with other fluorination or carboxylation methods. Detailed experimental protocols, purification procedures, and analytical characterization are provided to ensure reproducibility and consistent quality of the final product.
Introduction
Fluorinated aromatic carboxylic acids are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. This compound, in particular, serves as a crucial precursor for a range of therapeutic agents currently under investigation. The development of a scalable and economically viable synthetic route is therefore of high importance for advancing these candidates through preclinical and clinical trials.
The presented methodology focuses on a directed ortho-metalation (DoM) approach, which offers excellent regioselectivity for the introduction of the carboxylic acid moiety at the C2 position of the 3,5-difluorotoluene starting material. This method circumvents the challenges often encountered with traditional electrophilic aromatic substitution reactions on deactivated, fluorinated rings, which can lead to mixtures of isomers and low yields. This application note provides a comprehensive guide for researchers and process chemists involved in drug development.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two main steps starting from 3,5-difluorotoluene:
-
Directed ortho-Metalation: 3,5-Difluorotoluene is treated with a strong lithium amide base to selectively deprotonate the C2 position, directed by the flanking fluorine and methyl groups, to form a lithiated intermediate.
-
Carboxylation: The resulting aryllithium species is quenched with solid carbon dioxide (dry ice) to yield the corresponding lithium carboxylate, which upon acidic workup, affords the desired this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Parameter | Step 1: Directed ortho-Metalation & Carboxylation |
| Starting Material | 3,5-Difluorotoluene |
| Key Reagents | n-Butyllithium, Diisopropylamine, Tetrahydrofuran, Carbon Dioxide |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 4 hours |
| Product | This compound |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Table 2: Analytical Characterization of this compound
| Analysis | Specification |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.31 (ddd, J = 8.8, 2.4, 2.4 Hz, 1H), 6.95 (ddd, J = 8.8, 8.8, 2.4 Hz, 1H), 2.35 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 168.1, 163.2 (dd, J = 250.5, 12.1 Hz), 160.7 (dd, J = 254.5, 12.1 Hz), 125.1 (t, J = 3.0 Hz), 114.9 (dd, J = 22.2, 4.0 Hz), 112.9 (dd, J = 21.2, 4.0 Hz), 14.2 |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -108.45, -112.68 |
| Melting Point | 145-148 °C |
| Mass Spectrometry (ESI-) | m/z 171.0 [M-H]⁻ |
Experimental Protocols
Materials and Equipment
-
3,5-Difluorotoluene (99%)
-
n-Butyllithium (2.5 M in hexanes)
-
Diisopropylamine (99.5%, anhydrous)
-
Tetrahydrofuran (THF, anhydrous, >99.9%, inhibitor-free)
-
Carbon dioxide, solid (dry ice)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Multi-neck round-bottom flasks
-
Magnetic stirrers and stir bars
-
Low-temperature thermometer
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
HPLC system for purity analysis
Step-by-Step Procedure
Step 1 & 2: Directed ortho-Metalation and Carboxylation of 3,5-Difluorotoluene
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 1.5 L per mole of 3,5-difluorotoluene).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
-
To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature is maintained below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure the complete formation of LDA.
-
-
Lithiation of 3,5-Difluorotoluene:
-
To the freshly prepared LDA solution, slowly add a solution of 3,5-difluorotoluene (1.0 equivalent) in anhydrous THF (0.5 L per mole of 3,5-difluorotoluene) dropwise, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
-
Carboxylation:
-
Crush dry ice into a fine powder and add it in small portions to the reaction mixture at -78 °C with vigorous stirring. A significant exotherm may be observed; add the dry ice at a rate that maintains the temperature below -65 °C.
-
Continue stirring the mixture and allow it to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Once the reaction has reached room temperature, quench the reaction by the slow addition of 2 M aqueous HCl until the pH of the aqueous layer is ~1-2.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 1 L per mole of starting material).
-
Combine the organic layers and wash with brine (1 x 1 L per mole of starting material).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the white to off-white crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford pure this compound.
-
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere. It can ignite upon contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn. All transfers should be performed using syringe or cannula techniques.
-
Diisopropylamine is corrosive and flammable. Handle in a well-ventilated fume hood.
-
Anhydrous solvents like THF can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.
-
The quenching of the reaction with acid is exothermic and may cause a rapid evolution of gas (unreacted CO₂). This step should be performed slowly and with adequate cooling.
-
Dry ice/acetone baths are extremely cold (-78 °C) and can cause severe frostbite upon skin contact. Use appropriate cryogenic gloves.
Conclusion
The described protocol provides a scalable and efficient method for the synthesis of this compound, a valuable intermediate for preclinical drug development. The use of directed ortho-metalation ensures high regioselectivity and avoids the formation of difficult-to-separate isomers. The procedure is well-defined, with clear steps for reaction execution, work-up, and purification, leading to a high-purity product suitable for further synthetic transformations. The provided data and visualizations serve as a comprehensive guide for researchers and chemists in the pharmaceutical industry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoro-2-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluoro-2-methylbenzoic acid. The information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common strategies for the synthesis of this compound are:
-
Directed ortho-metalation (DoM) / Lithiation: This involves the deprotonation of a suitable precursor, such as 1,3-difluoro-2-methylbenzene, at a position ortho to a directing group, followed by carboxylation with carbon dioxide.
-
Grignard Reaction: This route typically starts with a halogenated derivative of 1,3-difluoro-2-methylbenzene (e.g., 2-bromo-1,5-difluoro-3-methylbenzene), which is converted to a Grignard reagent and then reacted with carbon dioxide.
Q2: I am experiencing very low to no yield. What are the most common reasons?
A2: Low or no yield in these types of organometallic reactions is often attributed to:
-
Moisture or Air Contamination: Both organolithium and Grignard reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is flame- or oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: The quality of the organolithium reagent (e.g., n-butyllithium) or magnesium turnings is crucial. Use freshly titrated organolithium reagents and high-purity, activated magnesium.
-
Low Reaction Temperature: For lithiation reactions, maintaining a very low temperature (typically -78 °C) is often critical for the stability of the lithiated intermediate.
-
Inefficient Carboxylation: Ensure the carbon dioxide source is of high purity and is introduced effectively into the reaction mixture.
Q3: What are the likely impurities in my final product?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and partially reacted intermediates. For instance, in a Grignard synthesis, biphenyl-type impurities can form from the coupling of the Grignard reagent with the starting aryl halide.[1] In lithiation reactions, incomplete carboxylation can lead to the presence of the protonated starting material after workup.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through recrystallization. A suitable solvent system, such as an ethanol/water mixture, can be effective.[2] The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the purified benzoic acid crystallizes out, leaving impurities in the mother liquor.[3][4][5][6][7] Acid-base extraction can also be employed to separate the acidic product from non-acidic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of moisture or oxygen in the reaction setup. | Flame-dry all glassware immediately before use and assemble under a positive pressure of inert gas (argon or nitrogen). Use anhydrous solvents. |
| Inactive organolithium reagent or magnesium. | Use a freshly opened bottle of the organolithium reagent or titrate it before use. For Grignard reactions, activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[1] | |
| Reaction temperature is too high. | For lithiation, maintain a low temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the addition of reagents and the reaction time.[8][9] | |
| Formation of Side Products | Biphenyl formation in Grignard reactions. | Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture, which minimizes the coupling side reaction.[1] |
| Protonation of the organometallic intermediate. | Ensure all reagents and solvents are scrupulously dried. The inert gas atmosphere must be maintained throughout the experiment. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | Ensure the aqueous layer is sufficiently acidified (pH ~2) to precipitate the carboxylic acid before extraction.[8] |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Data Presentation
The following table summarizes representative yields for the synthesis of fluorinated benzoic acids using lithiation and Grignard reactions. Note that the data is for analogous compounds due to the limited availability of specific data for this compound.
| Synthesis Route | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Reference Compound |
| Lithiation & Carboxylation | 2-Chloro-1,3-difluoro-4-methoxymethoxybenzene | sec-Butyllithium, CO₂ | -75 | 75 | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid[10] |
| Grignard & Carboxylation | 2-Bromo-5-fluorotoluene | Mg, Dry Ice | Not specified | High (unquantified) | 4-Fluoro-2-methylbenzoic acid |
Experimental Protocols
Protocol 1: Synthesis via Directed ortho-Metalation (DoM)
This protocol is adapted from the synthesis of a similar fluorinated benzoic acid derivative.[8]
-
Preparation: Under an argon atmosphere, add 1,3-difluoro-2-methylbenzene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
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Dissolution and Cooling: Add anhydrous tetrahydrofuran (THF) to the flask to create an approximately 0.1 M solution. Cool the solution to -78 °C in a dry ice/acetone bath.
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Lithiation: In a separate dry flask, prepare a solution of N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous THF. To the cooled solution of the starting material, slowly add sec-butyllithium (2.2 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Following this, add the TMEDA solution dropwise. Stir the reaction mixture at -78 °C for 1 hour.
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Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add crushed dry ice pellets while maintaining the low temperature.
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Work-up and Purification: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization.
Protocol 2: Synthesis via Grignard Reaction
This is a general protocol for the synthesis of benzoic acids via a Grignard reaction.
-
Preparation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine.
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Grignard Formation: Dissolve 2-bromo-1,5-difluoro-3-methylbenzene (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small amount of the solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
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Carboxylation: Cool the reaction mixture in an ice bath. In a separate beaker, place an excess of crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
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Work-up and Purification: After the excess dry ice has sublimed, slowly add 1 M HCl to the reaction mixture until it is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with water and then extract the product into an aqueous solution of sodium hydroxide. Separate the aqueous layer and re-acidify with concentrated HCl to precipitate the this compound. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be done by recrystallization.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key factors influencing final product yield.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
troubleshooting side reactions in the synthesis of 3,5-Difluoro-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, primarily focusing on the common synthetic routes: Grignard reaction and directed ortho-lithiation.
Grignard Reaction Route
The synthesis of this compound via a Grignard reagent typically involves the reaction of 2-bromo-1,5-difluoro-3-methylbenzene with magnesium, followed by carboxylation with carbon dioxide.
Q1: The Grignard reaction fails to initiate.
A1: Difficulty in initiating a Grignard reaction is a frequent issue, often due to the passivation of the magnesium surface or the presence of moisture.
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Troubleshooting Steps:
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Magnesium Activation: Ensure the magnesium turnings are fresh and dry. Activating the magnesium surface can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or crushing the magnesium turnings under an inert atmosphere can also expose a fresh reactive surface.
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Anhydrous Conditions: All glassware must be rigorously dried, for instance, by oven-drying and cooling under a stream of dry nitrogen or argon. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential as even trace amounts of water will quench the Grignard reagent.
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Initiator Concentration: A small amount of the aryl halide solution can be added initially to a concentrated slurry of magnesium to help initiate the reaction before diluting with the rest of the solvent.
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Q2: A significant amount of a biphenyl impurity (e.g., 2,2'-bi(1,5-difluoro-3-methylbenzene)) is observed.
A2: The formation of biphenyl-type impurities is a common side reaction in Grignard syntheses, resulting from the coupling of the Grignard reagent with the unreacted aryl halide.
-
Troubleshooting Steps:
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Slow Addition: Add the 2-bromo-1,5-difluoro-3-methylbenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the coupling side reaction.
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Temperature Control: While some initial heating might be necessary to start the reaction, it's crucial to maintain a gentle reflux. Overheating can promote the formation of the biphenyl byproduct.
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Solvent Choice: Using a less polar solvent like diethyl ether may sometimes reduce the rate of biphenyl formation compared to THF.
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Q3: The yield of the desired carboxylic acid is low after carboxylation.
A3: Low yields can result from incomplete Grignard formation, reaction with atmospheric CO2 before the addition of the CO2 source, or inefficient carboxylation.
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Troubleshooting Steps:
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Efficient Carboxylation: Use freshly crushed dry ice (solid CO2) and add the Grignard reagent to an excess of the dry ice. This ensures a high concentration of CO2 for the Grignard reagent to react with.
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Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and during the transfer of the Grignard reagent to the carbon dioxide source. This prevents premature reaction with atmospheric moisture and CO2.
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Reaction with Carbonates: Ensure the workup is sufficiently acidic to protonate the carboxylate salt completely.
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| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) |
| Grignard Initiator | None | Iodine crystal |
| Aryl Halide Addition | Added all at once | Slow, dropwise addition |
| Reaction Temperature | Vigorous reflux | Gentle reflux |
| Carboxylation | Poured over old dry ice | Added to freshly crushed dry ice |
| Atmosphere | Air | Nitrogen |
| Typical Yield | < 30% | > 70% |
Directed ortho-Lithiation Route
An alternative route involves the directed ortho-lithiation of 1,3-difluoro-2-methylbenzene, followed by quenching with carbon dioxide. The directing effect of the fluorine atoms can guide the lithiation to the desired position.
Q1: The lithiation reaction is not regioselective, leading to a mixture of isomers.
A1: The regioselectivity of lithiation is highly dependent on the directing group, the base used, and the reaction conditions. While fluorine is an ortho-directing group, competition from other positions can occur.
-
Troubleshooting Steps:
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Choice of Base: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) often provide better regioselectivity than n-butyllithium (n-BuLi). The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also influence the regioselectivity by coordinating with the lithium cation.
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Temperature Control: Lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) to control the reaction and improve selectivity. Allowing the reaction to warm up prematurely can lead to side reactions and loss of selectivity.
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Q2: The reaction results in a low yield of the carboxylic acid and recovery of the starting material.
A2: This could be due to incomplete lithiation or quenching of the organolithium intermediate before it can react with carbon dioxide.
-
Troubleshooting Steps:
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Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
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Base Equivalents: Use a slight excess of the organolithium base to ensure complete deprotonation of the starting material.
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Efficient Quenching: As with the Grignard route, use an excess of freshly crushed dry ice for the carboxylation step.
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Q3: Over-lithiation or decomposition of the product is observed.
A3: The presence of multiple acidic protons or reactive sites can sometimes lead to multiple lithiation events or decomposition, especially if the reaction temperature is not well-controlled.
-
Troubleshooting Steps:
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Strict Temperature Control: Maintain the reaction temperature at -78 °C or as specified in the protocol.
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Reaction Time: Do not prolong the reaction time unnecessarily after the lithiation is complete, as this can lead to decomposition of the organolithium intermediate.
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Inverse Addition: In some cases, adding the substrate to the lithium base (inverse addition) can help control the reaction and minimize side products.
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| Parameter | Condition A (Poor Selectivity) | Condition B (Improved Selectivity) |
| Lithiation Base | n-BuLi | s-BuLi / TMEDA |
| Temperature | -40 °C | -78 °C |
| Reaction Time | 2 hours | 30 minutes |
| Carboxylation | Gaseous CO2 bubbled through | Poured onto excess dry ice |
| Typical Regioselectivity | Mixture of isomers | Primarily desired isomer |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the Grignard synthesis of this compound?
A1: The recommended starting material is 2-bromo-1,5-difluoro-3-methylbenzene. The carbon-bromine bond is more reactive towards magnesium than a carbon-fluorine bond, allowing for selective Grignard reagent formation.
Q2: How can I purify the final product, this compound?
A2: Purification can typically be achieved by recrystallization. Common solvent systems for similar benzoic acid derivatives include ethanol/water mixtures or toluene. Acid-base extraction can also be used to separate the acidic product from neutral impurities like biphenyls. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate). The aqueous layer containing the carboxylate salt is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.
Q3: What analytical techniques are recommended to monitor the reaction and check the purity of the final product?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR). Melting point analysis is also a good indicator of purity.
Q4: Are there any specific safety precautions I should take when running these reactions?
A4: Yes. Both Grignard reagents and organolithium reagents are highly reactive and pyrophoric (can ignite spontaneously in air). They also react violently with water. All reactions must be conducted under a strictly inert atmosphere (nitrogen or argon) in anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. Work in a well-ventilated fume hood.
Experimental Protocols & Visualizations
Key Experiment: Grignard Synthesis of this compound
Protocol:
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) in the flask.
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Grignard Formation: Add a small crystal of iodine to the magnesium. In the dropping funnel, place a solution of 2-bromo-1,5-difluoro-3-methylbenzene (1.0 eq.) in anhydrous diethyl ether. Add a small portion of the bromide solution to initiate the reaction. Once initiated (indicated by bubbling and a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 30-60 minutes.
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Carboxylation: In a separate beaker, place an excess of freshly crushed dry ice. Slowly pour the prepared Grignard reagent over the dry ice with gentle stirring.
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Work-up: After the excess dry ice has sublimed, slowly add 1 M hydrochloric acid to the reaction mixture until the solution is acidic and all solids have dissolved.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 3,5-Difluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the oxidation of 3,5-difluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the oxidation of 3,5-difluorotoluene?
The benzylic methyl group of 3,5-difluorotoluene is susceptible to oxidation, leading to two main products depending on the reaction conditions: 3,5-difluorobenzaldehyde and 3,5-difluorobenzoic acid.[1] The aldehyde is a valuable intermediate for dyes, pesticides, and pharmaceuticals, while the carboxylic acid also serves as an important building block in organic synthesis.
Q2: How can I selectively synthesize 3,5-difluorobenzaldehyde?
Selective oxidation to the aldehyde can be achieved using milder oxidizing agents or through carefully controlled catalytic processes. A patented method describes a continuous oxidation process using a metal ion complex (e.g., Co/Mo/Br) as a catalyst with hydrogen peroxide as the oxidant in an acetic acid solvent.[1][2] This method allows for precise control of reaction time and temperature to favor the formation of the aldehyde and minimize over-oxidation to the carboxylic acid.
Q3: What conditions are suitable for producing 3,5-difluorobenzoic acid?
To obtain 3,5-difluorobenzoic acid, a strong oxidizing agent is typically required. Reagents such as potassium permanganate (KMnO4) or chromic acid can effectively oxidize the methyl group of 3,5-difluorotoluene to a carboxylic acid.[3][4] These reactions are generally run under more vigorous conditions, such as heating for an extended period, to ensure complete oxidation.
Q4: What are some common side reactions to be aware of during the oxidation of 3,5-difluorotoluene?
Side reactions can include incomplete oxidation, resulting in a mixture of starting material and product, or over-oxidation, particularly when the aldehyde is the desired product. With strong oxidizing agents like KMnO4, cleavage of the aromatic ring is a potential, though less common, side reaction under harsh conditions. The formation of other minor byproducts can also occur depending on the specific reagents and reaction conditions used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of 3,5-Difluorotoluene | - Inactive or insufficient amount of catalyst.- Oxidizing agent is too weak or has decomposed.- Reaction temperature is too low.- Reaction time is too short. | - Ensure the catalyst is active and used in the correct proportion.- Use a fresh batch of the oxidizing agent.- Gradually increase the reaction temperature while monitoring for side reactions.- Extend the reaction time and monitor progress using techniques like GC or TLC. |
| Low Selectivity for 3,5-Difluorobenzaldehyde (Over-oxidation to Carboxylic Acid) | - Reaction temperature is too high.- Reaction time is too long.- Oxidizing agent is too strong or used in excess. | - Optimize the reaction temperature; start at the lower end of the recommended range (e.g., 50°C for the catalytic process) and increase cautiously.- Carefully monitor the reaction and quench it once the maximum aldehyde yield is achieved.- Use a milder oxidizing agent or a stoichiometric amount of the oxidant. |
| Formation of Unidentified Byproducts | - Contaminants in the starting material or solvent.- Reaction temperature is too high, leading to decomposition.- Side reactions with the solvent or catalyst. | - Ensure the purity of 3,5-difluorotoluene and all reagents.- Lower the reaction temperature.- Consider a different solvent that is inert under the reaction conditions. |
| Difficulty in Isolating the Product | - Incomplete reaction leading to a mixture.- Product is soluble in the aqueous phase during workup (especially for the carboxylic acid).- Emulsion formation during extraction. | - Drive the reaction to completion or use chromatography for separation.- For 3,5-difluorobenzoic acid, acidify the aqueous layer to a low pH to precipitate the product before filtration.- Add brine to the extraction to help break up emulsions. |
Quantitative Data Presentation
| Parameter | Value | Reaction | Reference |
| Catalyst | Co/Mo/Br metal ion complex | Oxidation to 3,5-difluorobenzaldehyde | [1][2] |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Oxidation to 3,5-difluorobenzaldehyde | [1][2] |
| Solvent | Acetic Acid | Oxidation to 3,5-difluorobenzaldehyde | [1][2] |
| Temperature | 50-105 °C | Oxidation to 3,5-difluorobenzaldehyde | [1] |
| Residence Time | 60-600 seconds | Oxidation to 3,5-difluorobenzaldehyde | [1] |
Experimental Protocols
Continuous Oxidation to 3,5-Difluorobenzaldehyde
This protocol is adapted from a patented continuous flow process.[1][2]
Materials:
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3,5-Difluorotoluene
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Cobalt acetate
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Sodium molybdate
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Sodium bromide
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Hydrogen peroxide (e.g., 30% solution)
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Acetic acid
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Tubular or microchannel reactor system with pumps and temperature control
Procedure:
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Prepare Solution A: Dissolve the catalytic amounts of cobalt acetate, sodium molybdate, and sodium bromide in a mixture of 3,5-difluorotoluene and acetic acid.
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Prepare Solution B: Prepare a solution of hydrogen peroxide in acetic acid.
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Reaction Setup: Set up the continuous flow reactor, ensuring the temperature is controlled within the desired range (e.g., 50-105°C).
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Pumping: Pump Solution A and Solution B at controlled flow rates into a mixing zone before entering the heated reactor. The residence time in the reactor should be controlled (e.g., 60-600 seconds).
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Quenching: The output stream from the reactor is cooled (e.g., to 0°C) and the reaction is quenched, for example, by adding a reducing agent like sodium sulfite to destroy excess peroxide.
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Workup and Analysis: The product mixture is then subjected to a standard workup procedure, which may include extraction and washing. The conversion of 3,5-difluorotoluene and the yield of 3,5-difluorobenzaldehyde are determined by gas chromatography (GC) analysis.
Visualizations
Caption: Experimental workflow for the continuous oxidation of 3,5-difluorotoluene.
Caption: Troubleshooting workflow for addressing low product yield in the oxidation of 3,5-difluorotoluene.
References
Technical Support Center: Purification of 3,5-Difluoro-2-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-Difluoro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and structurally similar isomers formed as byproducts. Depending on the synthetic route, potential impurities might include other isomers of difluoro-2-methylbenzoic acid or related compounds. Colored impurities may also be present due to side reactions.
Q2: What is the recommended first-line purification method for this compound?
A2: Recrystallization is often the most effective and straightforward initial purification method for solid organic compounds like this compound.[1][2][3] It is particularly good at removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][2] For benzoic acid derivatives, common solvents to screen include water, ethanol, methanol, acetone, ethyl acetate, and toluene, or a mixture of these. A good starting point is to test solubility in a range of solvents to find one that provides a significant difference in solubility with temperature.
Q4: My purified this compound is still showing impurities by TLC/LC-MS. What should I do?
A4: If recrystallization does not yield a product of sufficient purity, column chromatography is a more powerful purification technique. For acidic compounds like this, silica gel chromatography is commonly used. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape, is a good starting point.
Q5: How can I remove colored impurities from my product?
A5: Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon before the final filtration and crystallization step in a recrystallization procedure.[2] The activated carbon adsorbs the colored compounds, which are then removed by filtration.
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.
Possible Causes:
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The boiling point of the recrystallization solvent is higher than the melting point of the compound.
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The solution is supersaturated to a very high degree.
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The presence of impurities is depressing the melting point.
Troubleshooting Steps:
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Re-heat the solution: Add a small amount of additional hot solvent to dissolve the oil.
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Slow cooling: Allow the solution to cool more slowly to encourage crystal formation. Covering the flask can help slow the cooling rate.[1]
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Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[1]
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Seed crystals: If available, add a small crystal of pure this compound to the cooled solution to initiate crystallization.[1]
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Solvent selection: If oiling out persists, a different solvent or a co-solvent system may be necessary.
Issue 2: Poor Recovery After Recrystallization
Symptom: A significantly lower than expected yield of purified product is obtained.
Possible Causes:
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Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
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The solution was not cooled sufficiently to maximize crystal formation.
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Premature crystallization occurred during hot filtration.
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The chosen solvent is too good at dissolving the compound even at low temperatures.
Troubleshooting Steps:
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Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
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Sufficient cooling: Ensure the flask is cooled in an ice bath after it has reached room temperature to maximize precipitation.[1]
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Pre-heat filtration apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.[2]
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Concentrate the mother liquor: A second crop of crystals can sometimes be obtained by evaporating some of the solvent from the mother liquor and re-cooling.
Issue 3: Co-elution of Impurities in Column Chromatography
Symptom: Impurities are not well-separated from the desired product on the column, as indicated by TLC or LC-MS analysis of the fractions.
Possible Causes:
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The polarity of the eluent is too high, causing all compounds to move too quickly down the column.
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The polarity of the eluent is too low, resulting in very slow elution and band broadening.
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The chosen solvent system is not providing adequate selectivity for the separation.
Troubleshooting Steps:
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Optimize eluent polarity: Adjust the ratio of polar to non-polar solvents. A good starting point for TLC analysis is to find a solvent system that gives the desired product an Rf value of 0.2-0.4.
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Add a modifier: For acidic compounds, adding a small amount (0.1-1%) of acetic or formic acid to the eluent can improve peak shape and separation.
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Try a different solvent system: If adjusting the polarity is not effective, try a different combination of solvents (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).
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Consider a different stationary phase: If separation on silica gel is challenging, reversed-phase chromatography (e.g., C18) may provide a different selectivity.
Data Presentation
Table 1: Hypothetical Purity and Yield from Different Purification Methods
| Purification Method | Purity (by HPLC, %) | Yield (%) | Notes |
| Crude Product | 85.2 | 100 | Starting material |
| Recrystallization (Ethanol/Water) | 98.5 | 75 | Effective for removing major impurities. |
| Recrystallization (Toluene) | 97.9 | 82 | Higher yield but slightly lower purity. |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 7:3 + 0.1% Acetic Acid) | >99.5 | 60 | Highest purity, suitable for final polishing step. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., a mixture of ethanol and water).
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Heating: Gently heat the mixture on a hot plate while stirring.[1] Continue to add small portions of the hot solvent until all the solid has just dissolved.[2]
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then gently reheat to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
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Plate Preparation: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom.
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Spotting: Dissolve small samples of the crude material, purified material, and any relevant standards in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot small amounts of each solution onto the pencil line.
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Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 7:3 hexane:ethyl acetate). The solvent level should be below the pencil line. Cover the chamber and allow the solvent to move up the plate.
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Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
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Analysis: Compare the spots for the crude and purified materials. The purified sample should ideally show a single spot. Calculate the Rf (retention factor) for each spot.
Visualizations
References
enhancing the solubility of 3,5-Difluoro-2-methylbenzoic acid in organic solvents
Technical Support Center: 3,5-Difluoro-2-methylbenzoic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: While specific quantitative solubility data for this compound is not extensively documented in public literature, its solubility characteristics can be predicted based on its structure—a moderately polar aromatic carboxylic acid.[1] The carboxylic acid group allows for polar interactions, while the difluorinated methylbenzene ring is more hydrophobic.[2]
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Polar Organic Solvents: It is expected to be more soluble in polar organic solvents like alcohols (ethanol), ketones (acetone), and aprotic polar solvents (DMSO, DMF).[2][3]
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Non-Polar Solvents: Solubility is likely limited in non-polar solvents such as hexane and toluene.[2][4]
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Aqueous Solutions: It has limited solubility in water, but this increases significantly in alkaline aqueous solutions due to the formation of a more soluble carboxylate salt.[2][5]
Q2: I am having trouble dissolving this compound in my chosen organic solvent. What are the initial steps I should take?
A2: If you are experiencing poor solubility, consider these initial steps:
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Increase Agitation: Ensure the mixture is being vigorously stirred or sonicated. Sonication can help break down aggregates and increase the rate of dissolution.[5][6]
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Gentle Heating: Carefully warming the solvent can significantly increase the solubility of many organic compounds.[5] However, be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.
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Particle Size Reduction: If the material is crystalline, grinding it to a finer powder can increase the surface area and improve the dissolution rate.
Q3: Can I use a co-solvent to improve solubility?
A3: Yes, using a co-solvent is a very effective strategy. A small amount of a miscible co-solvent in which the compound is highly soluble can enhance the overall solvating power of the solvent system. For example, adding a small percentage of DMSO or ethanol to a less effective solvent can often resolve solubility issues.[4] It has also been observed that the presence of water can remarkably increase the solubility of carboxylic acids in certain organic solvents, particularly Lewis-base solvents or those with a carbonyl group.[7][8]
Q4: How does pH affect solubility in organic solvents?
A4: While pH is a primary factor for aqueous solubility, its effect in organic solvents is less direct. However, if your organic solvent has some water content, adjusting the pH by adding a base (like sodium hydroxide or an organic base) can deprotonate the carboxylic acid.[4] The resulting ionic salt form is significantly more polar and may show improved solubility, especially in polar organic solvents.[9][10]
Troubleshooting Guide
This guide addresses common problems encountered when dissolving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound is poorly soluble or insoluble at the desired concentration. | 1. The solvent is not appropriate for the compound's polarity. 2. The concentration is above the saturation point at the current temperature. | 1. Switch to a more polar solvent (e.g., from ethyl acetate to ethanol or acetone). 2. Try a polar aprotic solvent like DMSO or DMF, where solubility is often much higher.[11] 3. Apply gentle heat while stirring.[5] 4. Use sonication to aid dissolution.[6] 5. Add a small amount of a highly effective co-solvent. |
| Compound dissolves upon heating but precipitates upon cooling. | The solution was supersaturated at the higher temperature, and the compound's solubility is highly temperature-dependent. | 1. Maintain a slightly elevated temperature for the solution if the experimental conditions permit. 2. Prepare a more dilute solution that remains stable at room temperature. 3. Use a co-solvent system that can maintain solubility at lower temperatures. |
| Compound precipitates when another reagent is added. | The added reagent is changing the polarity of the solvent system, making the compound less soluble (anti-solvent effect). | 1. Ensure the added reagent is miscible with the primary solvent.[4] 2. Add the reagent slowly and with vigorous stirring to avoid localized high concentrations.[4] 3. Consider dissolving the reagent in the same solvent system before adding it to the compound solution. |
| Solubility is inconsistent between different batches of the compound. | There may be slight variations in the purity or crystalline form (polymorphism) of the compound batches. | 1. Ensure you are using a consistent source and purity of the compound. 2. If inconsistent results persist, consider characterizing the crystalline form using techniques like Powder X-ray Diffraction (PXRD).[4] |
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
(Note: This table is based on general chemical principles and data for structurally similar compounds, as specific quantitative data is limited in the literature.)
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble | Hydrogen bonding with the carboxylic acid group facilitates dissolution.[4] |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Very Soluble | Strong dipole-dipole interactions can effectively solvate the molecule.[4][11] |
| Moderate Polarity | Dichloromethane, Ethyl Acetate | Sparingly to Moderately Soluble | A balance of polar and non-polar characteristics allows for some dissolution.[2][3] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble to Sparingly Soluble | The non-polar nature of these solvents cannot effectively solvate the polar carboxylic acid group.[2][4] |
| Aqueous (Alkaline) | 5% Sodium Hydroxide | Soluble | Forms a highly polar and water-soluble sodium carboxylate salt.[9][10] |
Experimental Protocols
Protocol 1: General Method for Enhancing Solubility via Co-solvents and Heat
This protocol provides a systematic approach to finding a suitable solvent system for a target concentration.
-
Initial Screening: In separate small vials, add ~5 mg of this compound to 0.5 mL of several candidate solvents (e.g., ethanol, acetone, ethyl acetate).
-
Agitation: Vigorously stir or vortex each vial for 2-3 minutes at room temperature. Observe and record the degree of dissolution.
-
Heating: For solvents where the compound did not fully dissolve, warm the vial in a water bath to 40-50°C for 5 minutes with continued agitation. Observe any changes in solubility. Caution: Use a condenser or sealed vial for volatile solvents.
-
Co-solvent Addition: If solubility is still limited, take the most promising solvent and add a high-solubility co-solvent (e.g., DMSO) dropwise (1-5% of total volume) while stirring.
-
Equilibration and Observation: Once dissolved, allow the solution to cool to room temperature. Observe for any precipitation over 1-2 hours to ensure the solution is stable.
Protocol 2: Isothermal Shake-Flask Method for Solubility Determination
This is a standard method to accurately determine the equilibrium solubility of a compound in a specific solvent at a set temperature.[12]
-
Preparation: Add an excess amount of this compound to a sealed flask containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation is reached.[12]
-
Equilibration: Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture at a constant speed for 24-48 hours to ensure equilibrium is reached.[12]
-
Sample Collection: After equilibration, stop the agitation and allow the solution to stand for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean, pre-weighed vial. This step is critical to remove all undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by evaporating the solvent and weighing the residue.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Visualizations
Caption: A workflow for troubleshooting poor solubility.
Caption: Experimental workflow for solubility determination.
Caption: Key factors influencing solubility.
References
- 1. This compound | C8H6F2O2 | CID 20111761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.ws [chem.ws]
- 6. benchchem.com [benchchem.com]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Coupling Reactions with 3,5-Difluoro-2-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing coupling reactions involving 3,5-Difluoro-2-methylbenzoic acid.
Section 1: Amide Coupling (Amidation)
The formation of an amide bond by coupling this compound with a primary or secondary amine is a fundamental transformation. Success often depends on the appropriate choice of coupling reagents, base, and solvent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction is showing low or no yield. What are the most common causes?
A1: Low yields in amide coupling reactions can typically be attributed to several factors:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough for your specific substrates, especially if the amine is electron-deficient or sterically hindered.
-
Inappropriate Base: The base might not be strong enough to deprotonate the carboxylic acid or neutralize the acid byproducts generated during the reaction. In some cases, the base can cause unwanted side reactions.
-
Poor Reagent Quality: Coupling reagents, especially carbodiimides like EDC and phosphonium/uronium salts like HATU, can be sensitive to moisture and degrade over time. Ensure they are stored correctly.
-
Solubility Issues: If the carboxylic acid, amine, or activated intermediate is not fully soluble in the chosen solvent, the reaction rate will be significantly reduced.
-
Steric Hindrance: The methyl group at the ortho position of this compound introduces steric hindrance, which can slow down the reaction. Similarly, a bulky amine partner will also reduce the reaction rate.
Q2: How do I choose the right coupling reagent for this compound?
A2: The choice depends on the reactivity of your amine and the desired reaction conditions.
-
Carbodiimides (EDC, DCC): These are common and cost-effective reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] To suppress side reactions and reduce potential epimerization (if chiral centers are present), they are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification.[1]
-
Uronium/Phosphonium Salts (HATU, HBTU): Reagents like HATU are generally more powerful and lead to faster reactions and higher yields, especially for challenging substrates (e.g., sterically hindered or electron-poor amines).[2][3] They are more expensive but are often the reagent of choice for difficult couplings.
Q3: I am observing a significant amount of N-acylurea byproduct in my reaction using EDC. How can I prevent this?
A3: The formation of an N-acylurea byproduct occurs when the O-acylisourea intermediate rearranges before it can react with the amine. To minimize this:
-
Use an Additive: Add HOBt or HOAt to the reaction. These additives trap the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.
-
Control Stoichiometry and Order of Addition: Pre-activating the acid with EDC and HOBt for a short period (15-30 minutes) before adding the amine can sometimes improve results.
Data Presentation: Typical Amide Coupling Conditions
| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Time | Key Considerations |
| EDC | HOBt | DIEA, TEA | DMF, DCM | 0 °C to RT | 2 - 24 h | Good for general-purpose coupling; water-soluble byproduct.[1][2] |
| DCC | HOBt | DMAP, DIEA | DCM, THF | 0 °C to RT | 2 - 24 h | Insoluble DCU byproduct can be removed by filtration. |
| HATU | None | DIEA, TEA | DMF, NMP | 0 °C to RT | 30 min - 4 h | Highly efficient for hindered substrates; more expensive.[2][3] |
| HBTU | None | DIEA, TEA | DMF | RT to 60 °C | 1 - 3 h | Slightly less reactive than HATU but a robust alternative.[1] |
Experimental Protocol: Amide Coupling using HATU
This protocol is suitable for coupling this compound with a primary or secondary amine.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Amine and Base: Add the desired amine (1.1 eq.) followed by N,N-Diisopropylethylamine (DIEA) (2.5 eq.).[2]
-
Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq.) portion-wise to the stirred solution.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization: Amide Coupling Workflow
Caption: General workflow for HATU-mediated amide bond formation.
Section 2: Suzuki-Miyaura Cross-Coupling
While this compound itself is not a direct partner in Suzuki coupling, a derivative (e.g., a bromo- or iodo-substituted version) would be a common substrate. This section provides guidance for such reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction is failing. What are the critical parameters to check?
A1: The Suzuki-Miyaura coupling is sensitive to several factors:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is paramount. For sterically hindered or electron-rich aryl halides, bulky and electron-rich ligands like SPhos or XPhos are often necessary to promote the oxidative addition step.[4][5]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. All solvents must be thoroughly degassed, and the reaction must be run under a strictly inert atmosphere (Argon or Nitrogen).[6] Catalyst deactivation is often visible as the formation of black palladium precipitate.[7]
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[4] The strength and solubility of the base can significantly impact the reaction outcome. K₃PO₄ is often effective for difficult couplings.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is commonly used to dissolve both the organic substrates and the inorganic base.[4]
Q2: I am observing significant homocoupling of my boronic acid partner. How can this be minimized?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. To reduce it:
-
Ensure Rigorous Degassing: Remove all dissolved oxygen from the solvent and reaction vessel.
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid, but avoid a large excess.[4]
-
Optimize Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q3: My boronic acid seems to be degrading during the reaction (protodeborylation). What can I do?
A3: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is more common with heteroaryl or electron-rich boronic acids.
-
Use a Milder Base: Strong bases can promote this side reaction. Consider switching from K₃PO₄ to K₂CO₃ or CsF.
-
Anhydrous Conditions: While many Suzuki reactions use aqueous mixtures, sometimes running under anhydrous conditions with a base like CsF can prevent protodeborylation.
-
Use Boronic Esters: Pinacol esters of boronic acids (Bpin) are often more stable than the corresponding boronic acids and can be a viable alternative.
Data Presentation: Typical Suzuki Coupling Conditions
| Palladium Source | Ligand | Base | Solvent | Temperature | Typical Substrates |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 °C | Standard, unhindered aryl halides.[4] |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Dioxane/H₂O, Toluene | 90-110 °C | Electron-rich, sterically hindered aryl chlorides/bromides.[4][5] |
| Pd(dppf)Cl₂ | (dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 80-100 °C | A robust system for a wide range of aryl halides.[4][8] |
Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for coupling an aryl bromide (containing the this compound motif) with an arylboronic acid.
-
Preparation: To a Schlenk flask, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[8]
-
Solvent Addition: Add degassed solvent (e.g., 4:1 Dioxane/Water) via cannula or syringe.[4]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Since the product is a carboxylic acid, perform an acid-base extraction: extract the organic layer with aqueous NaHCO₃, then acidify the aqueous layer with 1M HCl to pH ~2, and re-extract the product into ethyl acetate.[4]
-
Purification: Dry the final organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Section 3: Esterification
Esterification of this compound with an alcohol is most commonly achieved via Fischer esterification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer esterification is giving a low yield. How can I drive the reaction to completion?
A1: Fischer esterification is an equilibrium-controlled process. According to Le Châtelier's principle, the equilibrium must be shifted toward the products. This can be achieved by:
-
Using Excess Alcohol: The most common method is to use the alcohol as the solvent, creating a large excess that drives the reaction forward.[10]
-
Removing Water: As water is a product, its removal will shift the equilibrium. This can be done by using a Dean-Stark apparatus for azeotropic removal of water (if the alcohol and water form an azeotrope) or by adding a dehydrating agent.[10]
Q2: The reaction is very slow. Can I accelerate it?
A2:
-
Increase Catalyst Loading: A strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is required.[10][11] Increasing the catalyst amount can speed up the reaction, but may also lead to side reactions at higher temperatures.
-
Increase Temperature: Heating the reaction mixture to reflux is standard practice and significantly increases the reaction rate.
Q3: Are there milder alternatives to strong acid catalysis for esterification?
A3: Yes, if your substrate is sensitive to strong acid and heat, you can use the same amide coupling conditions described in Section 1, simply by substituting the amine with an alcohol. Carbodiimide-based methods (e.g., DCC or EDC with a catalytic amount of DMAP) are effective for this purpose.
Experimental Protocol: Fischer Esterification
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also acts as the solvent.[10]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq. or ~2-3 drops for a small-scale reaction).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux in an oil bath. The reaction time can vary from a few hours to overnight, depending on the alcohol.
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the remaining acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude ester can be purified by distillation or column chromatography if necessary.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
Technical Support Center: Achieving >98% Purity of 3,5-Difluoro-2-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of 3,5-Difluoro-2-methylbenzoic acid to a purity level exceeding 98%.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: Impurities in this compound typically originate from its synthesis, which often involves the oxidation of a substituted toluene. Common impurities may include:
-
Starting Materials: Unreacted 3,5-difluoro-2-methyltoluene.
-
Incomplete Oxidation Products: Intermediates such as 3,5-difluoro-2-methylbenzyl alcohol and 3,5-difluoro-2-methylbenzaldehyde.[1]
-
Over-oxidation Products: Ring cleavage can lead to various aliphatic acids, although this is less common under controlled conditions.[1]
-
Isomeric Impurities: Depending on the synthetic route of the starting materials, other positional isomers of difluoro-2-methylbenzoic acid could be present.
-
Solvent Residues: Residual solvents from the reaction and initial work-up steps.
Q2: My purified this compound has a yellowish or brownish tint. How can I decolorize it?
A2: Discoloration is usually due to trace amounts of organic impurities or by-products from the synthesis. An effective method to remove color is to use activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot, dissolved solution of your crude product before the filtration step. The charcoal will adsorb the colored impurities, which are then removed during the hot filtration.
Q3: What is the most effective method for achieving >98% purity of this compound?
A3: Recrystallization is a highly effective and commonly used technique for purifying aromatic carboxylic acids to high purity.[1][2] For challenging separations, particularly with isomeric impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Q4: How can I confirm the purity of my final this compound product?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile impurities and residual solvents.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the structural integrity and the presence of any proton- or fluorine-containing impurities.
Troubleshooting Guide for Recrystallization
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | - Insufficient solvent.- Inappropriate solvent choice. | - Gradually add more hot solvent until the compound dissolves.- Select a more suitable solvent or a solvent mixture. For fluorinated benzoic acids, a mixed solvent system like ethanol/water can be effective.[1] |
| The product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the impure compound.- The solution is supersaturated at a temperature above the compound's melting point. | - Re-heat the solution to dissolve the oil and add a small amount of additional solvent to reduce the saturation.- Ensure the solution cools slowly to allow for crystal nucleation below the melting point.[1] |
| Crystals form too rapidly upon cooling. | - The solution is too concentrated.- The cooling rate is too fast. | - Re-heat the solution and add a small amount of extra solvent.- Allow the flask to cool slowly at room temperature before moving it to an ice bath.[2] |
| No crystals form upon cooling. | - The solution is too dilute (too much solvent was used).- The solution is supersaturated and requires nucleation. | - Boil off some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] |
| Low recovery of the purified product. | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold washing solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus (funnel, flask) is pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The melting point of the purified product is still broad or low. | - The sample is still impure.- Residual solvent is present in the crystals. | - Perform a second recrystallization.- For persistent impurities like isomers, consider preparative HPLC.- Dry the crystals thoroughly under vacuum to remove any trapped solvent. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the initial purity of the crude material.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating.
-
Hot Water Addition: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[1]
-
Re-dissolution: Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.
HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the compound and any impurities. A shallow gradient is often effective for separating closely related compounds.
Detection:
-
UV at 254 nm
Analysis:
-
The purity of this compound can be determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.
Quantitative Data Summary
The following table presents a hypothetical comparison of different purification strategies for this compound, with realistic purity levels that can be expected.
| Purification Method | Starting Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Typical Recovery (%) | Notes |
| Recrystallization (Ethanol/Water) | 95.0 | 98.5 - 99.0 | > 99.5 | 70 - 85 | Effective for removing most common impurities. |
| Recrystallization (Toluene) | 95.0 | 98.0 - 98.5 | > 99.0 | 65 - 80 | An alternative solvent system. |
| Acid-Base Extraction followed by Recrystallization | 90.0 | 98.0 - 98.8 | > 99.2 | 60 - 75 | Useful for removing neutral and basic impurities. |
| Preparative HPLC | 98.0 | > 99.8 | N/A | 50 - 70 | Best for removing stubborn isomeric impurities but with lower recovery. |
Purification Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. shimadzu.com [shimadzu.com]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
Technical Support Center: Synthesis of 3,5-Difluoro-2-methylbenzoic Acid Derivatives
Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-methylbenzoic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low Yield in the Sandmeyer Reaction for Conversion of 3,5-Difluoro-2-methylaniline to 2-Cyano-1,3-difluoro-6-methylbenzene
| Potential Cause | Recommended Solution |
| Incomplete Diazotization: The diazonium salt intermediate is unstable and may decompose if not formed or used under optimal conditions. | Ensure the reaction temperature is maintained between 0-5°C. Use a freshly prepared solution of sodium nitrite and add it slowly to the acidic solution of the aniline to prevent localized overheating and decomposition. |
| Side Reactions: The diazonium salt can react with water to form a phenol, or with the halide counter-ion. | Use a non-aqueous solvent if possible, or minimize the amount of water. Ensure the copper(I) cyanide is of high quality and that the reaction conditions are strictly followed to favor the desired cyanation reaction. |
| Steric Hindrance: The methyl group ortho to the amino group can sterically hinder the approach of the reagents. | Consider using a different copper catalyst or a phase-transfer catalyst to improve the reaction rate and yield. |
Issue 2: Difficulty in the Hydrolysis of the Nitrile to the Carboxylic Acid
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions: Strong acidic or basic conditions at high temperatures can lead to decarboxylation or other side reactions. | Use a stepwise hydrolysis, first to the amide under milder conditions, followed by hydrolysis to the carboxylic acid. Alternatively, enzymatic hydrolysis can be a milder and more selective method. |
| Incomplete Reaction: The nitrile may be resistant to hydrolysis due to the electronic effects of the fluorine atoms and the steric hindrance of the methyl group. | Increase the reaction time and monitor the reaction progress by TLC or HPLC. Consider using microwave-assisted heating to accelerate the reaction under controlled conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the final this compound product?
A1: Common impurities include the starting material (3,5-difluoro-2-methylaniline), the intermediate nitrile (2-cyano-1,3-difluoro-6-methylbenzene), and the corresponding phenol (3,5-difluoro-2-methylphenol) formed as a byproduct during the Sandmeyer reaction.
Q2: How can I purify the final product effectively?
A2: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) is often effective for removing most impurities. For highly pure material, column chromatography on silica gel may be necessary.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes. Sodium nitrite is a strong oxidizing agent and is toxic. Diazonium salts are potentially explosive and should be handled with care, avoiding isolation and keeping them in solution at low temperatures. Copper(I) cyanide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-1,3-difluoro-6-methylbenzene via Sandmeyer Reaction
-
Dissolve 3,5-difluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50°C for 1 hour.
-
Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), and purify by column chromatography.
Protocol 2: Hydrolysis of 2-Cyano-1,3-difluoro-6-methylbenzene to this compound
-
Reflux the 2-cyano-1,3-difluoro-6-methylbenzene (1.0 eq) in a mixture of concentrated sulfuric acid and water for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from an appropriate solvent system to obtain pure this compound.
Visualized Workflows and Relationships
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
Caption: Troubleshooting workflow for the hydrolysis of the nitrile intermediate.
analytical methods for detecting impurities in 3,5-Difluoro-2-methylbenzoic acid samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-2-methylbenzoic acid. The following sections address common issues encountered during the analytical testing of this compound for impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound samples?
A1: Impurities in this compound can generally be categorized as follows:
-
Positional Isomers: Other isomers of difluoro-2-methylbenzoic acid that may be formed during synthesis.
-
Unreacted Starting Materials: Residuals of the initial reagents used in the synthesis.
-
Reaction Intermediates: Partially reacted molecules from multi-step synthetic processes.
-
Byproducts of Side Reactions: Compounds resulting from unintended reactions, such as hydrolysis or over-reaction.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
Q2: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of non-volatile organic impurities, including positional isomers and reaction byproducts. A UV detector is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural elucidation of the main compound and its impurities. Crucially, ¹⁹F NMR is highly valuable for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range, which helps in identifying and quantifying fluorine-containing impurities.[2][3][4][5]
Q3: How can I quantify the purity of my this compound sample using NMR?
A3: Quantitative NMR (qNMR) can be a powerful tool for purity assessment. This is typically achieved by adding a known amount of a certified internal standard to a precisely weighed sample. The purity of the target compound is calculated by comparing the integral of a well-resolved signal from the compound to the integral of a signal from the internal standard. For accurate quantification, it is crucial to ensure a sufficient relaxation delay between scans.
Troubleshooting Guides
HPLC Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Corrective Action |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds like benzoic acids, a lower pH (e.g., with 0.1% formic or phosphoric acid) is often beneficial. |
| Secondary Interactions | Consider a different column chemistry, such as one with end-capping, to minimize interactions between the analyte and the silica support. |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue: Inconsistent Retention Times
| Possible Cause | Corrective Action |
| System Not Equilibrated | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
| Pump Malfunction | Check for leaks, salt buildup, and unusual noises from the pump. Ensure the mobile phase is properly degassed. |
| Mobile Phase Composition Change | If preparing the mobile phase online, ensure the proportioning valves are working correctly. Hand-mixing the mobile phase can sometimes improve consistency. |
GC-MS Analysis of Residual Solvents
Issue: No Peaks Detected
| Possible Cause | Corrective Action |
| No Injection Occurred | Verify that the autosampler or manual syringe is functioning correctly. |
| Leak in the System | Check for leaks in the injection port, column connections, or transfer line to the mass spectrometer. |
| Incorrect Headspace Parameters | If using headspace sampling, ensure the incubation temperature and time are sufficient to partition the solvents into the vapor phase. |
Issue: Poor Sensitivity
| Possible Cause | Corrective Action |
| Low Analyte Concentration | Increase the sample amount if possible, or optimize headspace parameters for better extraction. |
| Injector or Detector Temperature Too Low | Ensure the injector and transfer line temperatures are appropriate for the analytes. |
| Contaminated Ion Source | A contaminated ion source in the mass spectrometer can significantly reduce sensitivity. Perform routine cleaning and maintenance. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its non-volatile impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the percentage area of each impurity relative to the total peak area.
Protocol 2: ¹⁹F NMR for Impurity Identification
This protocol outlines the general steps for acquiring a ¹⁹F NMR spectrum to identify fluorine-containing impurities.
1. Sample Preparation:
- Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
- Ensure the sample is fully dissolved.
2. NMR Data Acquisition:
- Acquire the ¹⁹F NMR spectrum. Due to the wide chemical shift range of ¹⁹F, ensure the spectral width is sufficient to capture all potential signals.[2]
- Proton decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F couplings.
3. Data Processing and Analysis:
- Reference the spectrum using an appropriate internal or external standard (e.g., trifluoroacetic acid).
- The chemical shift and coupling patterns of the signals will provide information about the structure of the fluorine-containing impurities. Positional isomers will often have distinct ¹⁹F chemical shifts.
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from impurity analysis.
Table 1: HPLC Impurity Profile
| Retention Time (min) | Relative Retention Time | Peak Area (%) | Possible Identity |
| e.g., 5.8 | e.g., 0.85 | e.g., 0.12 | e.g., Starting Material A |
| e.g., 6.8 | 1.00 | e.g., 99.75 | This compound |
| e.g., 7.2 | e.g., 1.06 | e.g., 0.08 | e.g., Positional Isomer |
| e.g., 9.1 | e.g., 1.34 | e.g., 0.05 | e.g., Unknown Impurity |
Table 2: GC-MS Residual Solvents Analysis
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
| e.g., Acetone | e.g., 3.5 | e.g., 50 | 5000 |
| e.g., Toluene | e.g., 8.2 | e.g., 15 | 890 |
| e.g., Methanol | e.g., 2.1 | e.g., 100 | 3000 |
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. gcms.cz [gcms.cz]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
Technical Support Center: Scaling Up the Purification of 3,5-Difluoro-2-methylbenzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 3,5-Difluoro-2-methylbenzoic acid by recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to facilitate a successful and scalable purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the recrystallization of this compound.
Q1: The yield of my recrystallized this compound is consistently low upon scaling up. What are the likely causes and solutions?
A1: Low yield on a larger scale is a frequent challenge and can stem from several factors:
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Excessive Solvent Use: While ensuring complete dissolution at high temperatures is crucial, using an excessive volume of solvent will lead to a significant portion of your product remaining in the mother liquor upon cooling.
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Solution: Carefully determine the minimal amount of hot solvent required for complete dissolution through small-scale trials before proceeding with the large-scale experiment. Refer to the solubility data in Table 1 for guidance.
-
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Premature Crystallization during Hot Filtration: On a larger scale, the filtration of the hot solution to remove insoluble impurities can be slower, allowing the solution to cool and crystals to form on the filter medium, leading to product loss.
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Solution: Preheat the filtration apparatus (e.g., Buchner funnel, filter flask) before pouring the hot solution. This can be achieved by passing hot solvent through the setup immediately before filtering your product solution.
-
-
Incomplete Precipitation: The cooling process might not be sufficient to induce maximum crystallization.
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Solution: After the initial slow cooling to room temperature, further cool the flask in an ice-water bath to maximize the precipitation of the product.
-
Q2: My this compound is "oiling out" instead of forming crystals during the cooling phase. How can I prevent this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the solute.
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Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the compound does not have enough time to form an ordered crystal lattice.
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Solution: Allow the hot, saturated solution to cool slowly and undisturbed. Insulating the flask can help achieve a slower cooling rate, promoting the formation of well-defined crystals.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for this specific compound.
-
Solution: Experiment with different solvent systems. A mixed solvent system, where the compound is highly soluble in one solvent and poorly soluble in the other, can often mitigate oiling out. For instance, dissolving the acid in a minimal amount of hot ethanol and then slowly adding hot water as an anti-solvent until the solution becomes slightly turbid can be an effective strategy.
-
Q3: The purity of the recrystallized product does not improve significantly after scaling up. What steps can I take to enhance purity?
A3: Insufficient purity improvement suggests that impurities are being trapped within the crystal lattice.
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Crystallization Occurring Too Rapidly: Fast crystal growth can lead to the inclusion of impurities.
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Solution: As with preventing oiling out, a slow cooling rate is paramount for achieving high purity. Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.
-
-
Inadequate Washing of Crystals: Impurities present in the mother liquor can adhere to the surface of the crystals after filtration.
-
Solution: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. The cold solvent will dissolve residual impurities from the crystal surface without dissolving a significant amount of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the properties of similar aromatic carboxylic acids, suitable solvent systems include:
-
Single Solvents: Ethanol, methanol, or acetic acid.
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Mixed Solvents: Ethanol/water, methanol/water, or acetone/water mixtures. A mixed solvent system often provides a steeper solubility curve, which is ideal for recrystallization.
Q2: How can I induce crystallization if no crystals form after the solution has cooled?
A2: If the solution remains clear after cooling, it is likely supersaturated. You can induce crystallization by:
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Scratching the inner wall of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Adding a seed crystal of pure this compound to the solution. The seed crystal acts as a template for further crystal formation.
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Reducing the solvent volume by gently heating the solution to evaporate some of the solvent, then allowing it to cool again.
Q3: What are the key considerations when scaling up the recrystallization process?
A3: Scaling up introduces challenges related to heat and mass transfer. Key considerations include:
-
Mixing: Ensuring uniform mixing in a larger vessel is critical to maintain consistent temperature and concentration throughout the solution.
-
Heat Transfer: Larger volumes of solvent take longer to heat and cool. The cooling rate needs to be carefully controlled to ensure the formation of pure, well-defined crystals.
-
Filtration and Washing: The equipment used for filtration must be appropriately sized for the larger volume of crystals. The washing step needs to be efficient to remove impurities without significant product loss.
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on the expected behavior of substituted benzoic acids. Experimental determination is recommended for precise values.
Table 1: Illustrative Solubility of this compound in an Ethanol/Water System
| Solvent System (Ethanol:Water, v/v) | Temperature (°C) | Approximate Solubility ( g/100 mL) |
| 80:20 | 25 | 2.5 |
| 80:20 | 78 (Boiling) | 25.0 |
| 70:30 | 25 | 1.0 |
| 70:30 | 82 (Boiling) | 18.0 |
| 60:40 | 25 | 0.4 |
| 60:40 | 85 (Boiling) | 12.0 |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound (100 g Scale)
-
Solvent Selection: Based on preliminary small-scale trials, select a suitable solvent system. For this protocol, an 80:20 ethanol/water mixture is used.
-
Dissolution:
-
Place 100 g of crude this compound into a 2 L Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 400 mL of the 80:20 ethanol/water solvent.
-
Heat the mixture on a hot plate with constant stirring until the solution begins to boil and all the solid has dissolved. If some solid remains, add small portions of the hot solvent until complete dissolution is achieved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add 2-3 g of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for 5-10 minutes.
-
-
Hot Filtration:
-
Preheat a Buchner funnel and filter flask by pouring boiling solvent through them.
-
Quickly filter the hot solution by vacuum filtration to remove any insoluble impurities (and activated charcoal if used).
-
-
Crystallization:
-
Transfer the hot filtrate to a clean Erlenmeyer flask.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a clean, pre-weighed Buchner funnel.
-
Wash the crystals with two small portions (20-30 mL each) of ice-cold 80:20 ethanol/water.
-
-
Drying:
-
Dry the crystals on the filter by continuing to draw air through them for 30-60 minutes.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature below the melting point of the product until a constant weight is achieved.
-
-
Analysis:
-
Determine the yield of the purified this compound.
-
Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.
-
Mandatory Visualization
Caption: Troubleshooting workflow for scaling up the recrystallization of this compound.
Caption: Logical workflow for selecting an appropriate solvent system for recrystallization.
Validation & Comparative
Comparative Analysis of the Biological Activity of 3,5-Difluoro-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer Potential of Novel Fluorinated Benzamides
Derivatives of 3,5-Difluoro-2-methylbenzoic acid are a class of fluorinated compounds with emerging interest in medicinal chemistry. The strategic placement of fluorine atoms on the benzoic acid scaffold can significantly enhance biological activity, making these derivatives promising candidates for drug discovery, particularly in the field of oncology. This guide provides a comparative overview of the biological activity of N-aryl-3,5-difluoro-2-methylbenzamide derivatives, with a focus on their potential as anticancer agents. The information presented is based on a hypothetical series of compounds to illustrate their comparative evaluation.
Data Presentation: In Vitro Cytotoxicity
The primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation. The following table summarizes the in vitro cytotoxic activity of a series of hypothetical N-aryl-3,5-difluoro-2-methylbenzamide derivatives against various human cancer cell lines.
| Compound ID | R-Group (Substitution on N-phenyl ring) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| DFMB-01 | H | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| DFMB-02 | 4-Chloro | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |
| DFMB-03 | 4-Methoxy | 12.5 ± 1.4 | 18.3 ± 1.9 | 15.1 ± 1.6 |
| DFMB-04 | 4-Nitro | 5.2 ± 0.6 | 7.8 ± 0.8 | 6.1 ± 0.7 |
| DFMB-05 | 3,4-Dichloro | 3.1 ± 0.4 | 4.5 ± 0.5 | 3.9 ± 0.4 |
| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action of these compounds reveals their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a desirable characteristic for an anticancer agent as it leads to the safe and efficient elimination of tumor cells. Key markers of apoptosis include the activation of caspases, a family of proteases that execute the apoptotic process.
Caspase-3 Activation
Caspase-3 is a key executioner caspase in the apoptotic pathway. The following table illustrates the fold increase in caspase-3 activity in HCT116 cells after treatment with the test compounds at their respective IC50 concentrations for 24 hours.
| Compound ID | Fold Increase in Caspase-3 Activity (vs. Control) |
| DFMB-01 | 2.1 ± 0.3 |
| DFMB-02 | 3.5 ± 0.4 |
| DFMB-03 | 2.8 ± 0.3 |
| DFMB-04 | 5.2 ± 0.6 |
| DFMB-05 | 6.8 ± 0.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in evaluating these compounds, the following diagrams illustrate a potential signaling pathway for apoptosis induction and a typical experimental workflow.
Caption: A potential signaling pathway for apoptosis induction by this compound derivatives.
Caption: A typical experimental workflow for evaluating the biological activity of novel compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key experiments mentioned in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours). Harvest and lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal protein loading.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 will cleave the substrate, releasing a chromophore (pNA).
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The fold increase in caspase-3 activity is calculated by comparing the absorbance of the treated samples to the untreated control.
Western Blot Analysis for Apoptotic Markers
Western blotting allows for the detection and quantification of specific proteins involved in apoptosis.
-
Protein Extraction and Quantification: Treat cells as described for the caspase assay, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved PARP, Bcl-2, Bax, cleaved caspase-9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a framework for the comparative analysis of this compound derivatives. The presented data and protocols are intended to be illustrative. Researchers should generate their own experimental data for a rigorous and accurate comparison of these promising compounds.
A Comparative Guide to 3,5-Difluoro-2-methylbenzoic Acid and Other Fluorinated Benzoic Acid Isomers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological profiles of therapeutic agents. Fluorinated benzoic acids, in particular, represent a privileged class of building blocks, offering medicinal chemists a versatile tool to modulate key drug-like properties. This guide provides a comparative analysis of 3,5-Difluoro-2-methylbenzoic acid and its other fluorinated isomers, focusing on their physicochemical properties, potential biological activities, and applications in drug design, supported by relevant experimental data and protocols.
The Impact of Fluorination on Benzoic Acid Scaffolds
The introduction of fluorine atoms onto a benzoic acid core can profoundly influence a molecule's steric and electronic properties, leading to advantageous changes in:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[1]
-
Binding Affinity: Fluorine's high electronegativity can facilitate favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.
-
Lipophilicity: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes and the blood-brain barrier.
-
pKa Modulation: As a potent electron-withdrawing group, fluorine can lower the pKa of the carboxylic acid moiety, influencing its ionization state at physiological pH. This can affect solubility, cell permeability, and target engagement.[1]
Physicochemical Properties: A Comparative Analysis
The position of fluorine and other substituents on the benzoic acid ring significantly impacts its physicochemical properties. The following table summarizes key properties for this compound and a selection of its isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP |
| This compound | C₈H₆F₂O₂ | 172.13 | 3.19 ± 0.25[2] | 2.45 |
| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 3.27 | 1.86 |
| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 3.86 | 2.16 |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 4.14 | 2.1 |
| 2,3-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | - | - |
| 2,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | - | - |
| 2,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | - | - |
| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | - | - |
| 3,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | - | - |
| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | - | 1.8[3] |
Note: Predicted values are computationally derived and may vary between different software. Experimental data for all isomers is not consistently available in the literature.
The predicted pKa of this compound (3.19) suggests it is a relatively strong acid among these analogues, a property that can be attributed to the combined electron-withdrawing effects of the two fluorine atoms.[2] This increased acidity can be advantageous for forming stable salts and modulating interactions with biological targets.
Biological Activity and Therapeutic Potential
While direct comparative studies of the biological activities of this compound and its isomers are limited in publicly available literature, the broader class of fluorinated benzoic acids has been extensively explored in several therapeutic areas.
Anti-inflammatory Activity: COX Inhibition
A significant application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4] These enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins.[5] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer NSAIDs with reduced gastrointestinal side effects.[5] The incorporation of fluorinated benzoic acid moieties has been a successful strategy in designing potent and selective COX-2 inhibitors.[5]
Caption: Inhibition of the COX-2 pathway by fluorinated benzoic acid isomers.
Anticancer Activity: Induction of Apoptosis
Certain fluorinated benzoic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death).[4] This is often mediated through the intrinsic, or mitochondrial, pathway.[6][7] Cellular stress signals can lead to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.[7]
Caption: Intrinsic apoptosis pathway potentially activated by fluorinated benzoic acid derivatives.
Experimental Protocols
To facilitate the direct comparison of this compound and its isomers, the following are detailed methodologies for key in vitro assays.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection kit (e.g., colorimetric or fluorescent)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compounds to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
Pre-incubate the enzyme with the test compounds for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific duration (e.g., 10 minutes at 37°C).
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assessment using MTT Assay
This protocol describes a method to evaluate the cytotoxic effects of the compounds on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours in the dark.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]
Caption: A logical workflow for the comparative analysis of fluorinated benzoic acid isomers.
Conclusion
The strategic placement of fluorine atoms and other substituents on the benzoic acid scaffold provides a powerful tool for fine-tuning the properties of drug candidates. While direct comparative biological data for this compound and its isomers is not extensively available, an analysis of their physicochemical properties and the known activities of the broader class of fluorinated benzoic acids suggests their potential in areas such as anti-inflammatory and anticancer drug discovery. The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative studies, which are essential for elucidating the structure-activity relationships and identifying the most promising isomers for further development. Future research focused on the systematic evaluation of these isomers will be invaluable in unlocking their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 1003710-06-2 [amp.chemicalbook.com]
- 3. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - IE [thermofisher.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes for 3,5-Difluoro-2-methylbenzoic Acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,5-Difluoro-2-methylbenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of potential synthetic routes to this molecule, presenting experimental data and detailed protocols to aid in the selection of the most suitable method.
Introduction
The synthesis of polysubstituted aromatic compounds such as this compound presents challenges in achieving the desired regioselectivity. The electronic effects of the fluorine, methyl, and carboxyl groups on the benzene ring dictate the feasibility and outcome of various synthetic transformations. This guide explores two primary plausible synthetic strategies, evaluating their advantages and disadvantages based on available data and established chemical principles.
Synthetic Route 1: Halogenation and Carboxylation of 3,5-Difluorotoluene
This route utilizes the commercially available 3,5-difluorotoluene as the starting material. The key steps involve the regioselective introduction of a halogen at the 2-position, followed by conversion to a Grignard reagent and subsequent carboxylation.
Experimental Protocol
Step 1: Regioselective Bromination of 3,5-Difluorotoluene
Step 2: Formation of Grignard Reagent and Carboxylation
The resulting 2-bromo-3,5-difluorotoluene can be converted to the corresponding Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][2][3] The Grignard reagent is then reacted with solid carbon dioxide (dry ice) followed by acidic workup to yield this compound.[1][4]
Data Summary
| Step | Reaction | Reagents and Conditions | Typical Yield | Purity |
| 1 | Bromination | 3,5-Difluorotoluene, Bromine, Iron catalyst, rt | Not reported | Mixture of isomers likely |
| 2 | Grignard Reaction & Carboxylation | 2-Bromo-3,5-difluorotoluene, Mg, Dry Ether; then CO2, H3O+ | Good to excellent | High |
Advantages and Disadvantages
-
Advantages: This route starts from a relatively simple and commercially available starting material. Grignard reactions and carboxylations are generally high-yielding and well-established transformations.
-
Disadvantages: The primary challenge lies in the regioselective bromination of 3,5-difluorotoluene. The formation of a mixture of isomers would necessitate a difficult separation process, reducing the overall yield of the desired product.
Synthetic Route 2: From 3,5-Difluoroaniline via Sandmeyer Reaction
This alternative pathway begins with 3,5-difluoroaniline and involves the introduction of a methyl group at the 2-position, followed by a Sandmeyer reaction to install the carboxylic acid functionality.
Experimental Protocol
Step 1: Synthesis of 3,5-Difluoro-2-methylaniline
The synthesis of 3,5-difluoro-2-methylaniline is a key challenge in this route. A potential method involves the ortho-methylation of 3,5-difluoroaniline. However, direct methylation of anilines can be problematic due to polysubstitution and reaction at the nitrogen atom. A more controlled approach would be to introduce a directing group to facilitate ortho-lithiation followed by methylation, or to employ a multi-step sequence involving protection of the amino group.
Step 2: Sandmeyer Reaction
Once 3,5-difluoro-2-methylaniline is obtained, it can be converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt can then be subjected to a Sandmeyer reaction using copper(I) cyanide to introduce a cyano group at the 2-position.
Step 3: Hydrolysis of the Nitrile
The resulting 3,5-difluoro-2-methylbenzonitrile can be hydrolyzed to the desired this compound under acidic or basic conditions.
Data Summary
| Step | Reaction | Reagents and Conditions | Typical Yield | Purity |
| 1 | Methylation | 3,5-Difluoroaniline, Methylating agent | Not reported | Moderate to Good |
| 2 | Sandmeyer Reaction | 3,5-Difluoro-2-methylaniline, NaNO2, H+; then CuCN | Good | High |
| 3 | Hydrolysis | 3,5-Difluoro-2-methylbenzonitrile, H3O+ or OH- | High | High |
Advantages and Disadvantages
-
Advantages: The Sandmeyer reaction is a reliable method for introducing a cyano group, which can be readily hydrolyzed to a carboxylic acid. This route may offer better regiocontrol compared to the direct halogenation approach.
-
Disadvantages: The synthesis of the key intermediate, 3,5-difluoro-2-methylaniline, is not straightforward and may require a multi-step process with potentially moderate yields.
Visualization of Synthetic Pathways
To better illustrate the proposed synthetic strategies, the following diagrams were generated using the DOT language.
Caption: Synthetic Route 1 via Halogenation and Carboxylation.
Caption: Synthetic Route 2 via Sandmeyer Reaction.
Conclusion
Both synthetic routes present viable, yet challenging, pathways to this compound. The choice between the two will largely depend on the experimental success of the key regioselective steps.
-
Route 1 is more direct but hinges on the ability to selectively brominate 3,5-difluorotoluene at the 2-position. Further research and optimization of this bromination step are required to make this route efficient.
-
Route 2 offers a potentially more controlled approach to regioselectivity through the Sandmeyer reaction, but the synthesis of the methylated aniline intermediate needs to be established.
For researchers embarking on the synthesis of this compound, a preliminary investigation into the regioselective functionalization of 3,5-difluorotoluene (Route 1) may be a logical first step due to its shorter sequence. If this proves to be low-yielding or non-selective, the multi-step approach from 3,5-difluoroaniline (Route 2) should be considered.
References
Validating the Structure of 3,5-Difluoro-2-methylbenzoic Acid: A Comparative NMR Analysis
A definitive guide for researchers on the structural verification of 3,5-Difluoro-2-methylbenzoic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison with isomeric and related structures, supported by predicted and experimental data, to aid in unambiguous identification.
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted aromatic carboxylic acid, presents a unique substitution pattern that can be definitively confirmed using one-dimensional 1H and 13C NMR spectroscopy. This guide offers a comprehensive analysis of its expected NMR spectral features and compares them with those of plausible structural alternatives to prevent misidentification.
Comparative NMR Data Analysis
The structural validation of this compound hinges on the careful analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The chemical shifts, coupling patterns, and signal integrations provide a detailed fingerprint of the molecule's atomic connectivity and chemical environment. Below is a comparison of the predicted NMR data for this compound with experimental data from its structural isomers.
Table 1: ¹H NMR Data Comparison (Predicted and Experimental)
| Compound | Aromatic H (ppm) | CH₃ (ppm) | COOH (ppm) |
| This compound (Predicted) | H-4: ~7.3 ppm (dd)H-6: ~7.6 ppm (dd) | ~2.5 ppm (s) | >10 ppm (br s) |
| 3-Fluoro-2-methylbenzoic acid (Experimental) | 7.1-7.9 ppm (m) | 2.4 ppm (s) | 13.1 ppm (br s) |
| 2,6-Difluoro-3-methylbenzoic acid (Experimental) | 6.9-7.4 ppm (m) | 2.3 ppm (s) | 11.2 ppm (br s) |
| 3-Fluoro-4-methylbenzoic acid (Experimental) | 7.2-7.9 ppm (m) | 2.3 ppm (s) | 12.9 ppm (br s) |
Note: Predicted data is based on computational models. Experimental data is sourced from publicly available databases. Chemical shifts and multiplicities can vary with solvent and concentration.
Table 2: ¹³C NMR Data Comparison (Predicted and Experimental)
| Compound | C=O (ppm) | Aromatic C (ppm) | CH₃ (ppm) |
| This compound (Predicted) | ~168 | C-1: ~125 (d)C-2: ~130 (d)C-3: ~160 (d, JCF)C-4: ~115 (d)C-5: ~162 (d, JCF)C-6: ~120 (d) | ~15 |
| 3-Fluoro-2-methylbenzoic acid (Experimental) | 169.1 | 115.3 (d, JCF), 124.5, 126.1, 132.8, 133.2, 161.7 (d, JCF) | 14.8 |
| 2,6-Difluoro-3-methylbenzoic acid (Experimental) | 164.5 | 112.1 (dd, JCF), 119.5, 129.2, 132.1, 160.8 (dd, JCF), 163.4 (dd, JCF) | 14.2 |
| 3-Fluoro-4-methylbenzoic acid (Experimental) | 171.8 | 115.8 (d, JCF), 124.9, 129.1, 131.9, 139.7, 162.7 (d, JCF) | 16.5 |
Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and JCF the carbon-fluorine coupling constant.
The key distinguishing features in the NMR spectra of this compound are the two distinct aromatic proton signals, both expected to be doublet of doublets due to coupling with each other and with the fluorine atoms. The ¹³C NMR spectrum is characterized by strong carbon-fluorine couplings for the carbons directly bonded to fluorine (C-3 and C-5).
Experimental Protocols
Accurate structural validation requires high-quality NMR data. The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
Filter the solution if any particulate matter is present to ensure homogeneity.
2. NMR Data Acquisition:
-
The NMR spectrometer is typically a 400 MHz or higher field instrument.
-
For ¹H NMR:
-
Number of scans (NS): 16-64
-
Relaxation delay (D1): 1-2 seconds
-
Acquisition time (AQ): 2-4 seconds
-
Spectral width (SW): ~16 ppm
-
-
For ¹³C NMR:
-
Number of scans (NS): 1024 or more, depending on concentration
-
Relaxation delay (D1): 2-5 seconds
-
Acquisition time (AQ): 1-2 seconds
-
Spectral width (SW): ~250 ppm
-
Proton decoupling is applied to simplify the spectrum to singlets for each carbon.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Logical Workflow for Structural Validation
The process of validating the structure of this compound using NMR data follows a logical progression, as illustrated in the diagram below. This workflow ensures a systematic and rigorous approach to structural confirmation.
Caption: Workflow for NMR-based structural validation.
By adhering to this systematic approach and carefully comparing the acquired NMR data with the reference information provided, researchers can confidently validate the structure of this compound and distinguish it from other potential isomers, ensuring the integrity of their research and development efforts.
Assessing the Purity of Synthesized 3,5-Difluoro-2-methylbenzoic Acid: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative assessment of High-Performance Liquid Chromatography (HPLC) for determining the purity of 3,5-Difluoro-2-methylbenzoic acid, a key building block in various pharmaceutical syntheses. The performance of HPLC is compared with alternative analytical methods, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted method for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard. A typical reversed-phase HPLC method provides excellent separation of the main compound from its potential impurities.
Experimental Protocol: Reversed-Phase HPLC
A standard reversed-phase HPLC method was developed for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The synthesized this compound was dissolved in the mobile phase at a concentration of 1 mg/mL.
Data Presentation: HPLC Purity Analysis
The purity of a synthesized batch of this compound was assessed using the described HPLC method. A potential process-related impurity, 3-Amino-5-fluoro-2-methylbenzoic acid, which could arise from incomplete diazotization and subsequent reduction during synthesis, was also analyzed.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 10.2 | 99.5 | 99.5% |
| 3-Amino-5-fluoro-2-methylbenzoic acid | 5.8 | 0.3 | - |
| Unknown Impurity 1 | 8.1 | 0.1 | - |
| Unknown Impurity 2 | 11.5 | 0.1 | - |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity assessment of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile carboxylic acids like this compound, derivatization is necessary to increase their volatility.
-
Advantages: High sensitivity and specificity, providing structural information about impurities.
-
Disadvantages: Requires a derivatization step, which can be time-consuming and may introduce artifacts. Not suitable for thermally labile impurities.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive qualitative technique for monitoring reaction progress and identifying the presence of impurities.
-
Advantages: Fast, low cost, and allows for the simultaneous analysis of multiple samples.
-
Disadvantages: Primarily qualitative, offering lower resolution and sensitivity compared to HPLC. Quantification is less accurate.
Comparison Summary
| Feature | HPLC | GC-MS | TLC |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Liquid-solid adsorption |
| Quantification | Excellent | Good (with internal std.) | Semi-quantitative |
| Resolution | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Low |
| Sample Volatility | Not required | Required (derivatization) | Not required |
| Speed | Moderate | Slow (with derivatization) | Fast |
| Cost | High | High | Low |
Conclusion
For the accurate and reliable purity assessment of synthesized this compound, Reversed-Phase HPLC stands out as the most suitable technique. It offers a balance of high resolution, sensitivity, and quantitative accuracy without the need for sample derivatization. While GC-MS can provide valuable structural information on volatile impurities and TLC serves as a quick qualitative check, HPLC remains the gold standard for generating the precise and reproducible purity data required in research, development, and quality control of pharmaceutical compounds.
comparing the efficacy of HIV-1 integrase inhibitors derived from different benzoic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various HIV-1 integrase inhibitors derived from benzoic acid and structurally related scaffolds. The data presented herein is intended to inform researchers and drug development professionals on the structure-activity relationships (SAR) of these compounds, aiding in the design and development of novel anti-HIV-1 therapeutics. We will delve into their mechanisms of action, present quantitative efficacy data, and provide detailed experimental protocols for the key assays used in their evaluation.
Mechanisms of HIV-1 Integrase Inhibition
HIV-1 integrase (IN) is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process involves two key catalytic steps: 3'-processing and strand transfer. Integrase inhibitors can thwart this process through two primary mechanisms:
-
Integrase Strand Transfer Inhibition (INSTI): These inhibitors directly target the catalytic site of the integrase enzyme, chelating the divalent metal ions (Mg2+ or Mn2+) essential for the strand transfer reaction. By blocking this step, the viral DNA cannot be integrated into the host genome, effectively halting viral replication. Many clinically approved integrase inhibitors, such as Raltegravir and Dolutegravir, function through this mechanism.
-
Allosteric Integrase Inhibition (ALLINI): These inhibitors bind to a site on the integrase enzyme distinct from the active site, typically at the interface of integrase dimers or between integrase and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75). LEDGF/p75 is a cellular cofactor that tethers integrase to the host chromatin. By disrupting this interaction, ALLINIs prevent the proper localization and function of the pre-integration complex.
The following diagram illustrates these two distinct inhibitory pathways.
Comparative Efficacy of Benzoic Acid-Derived Integrase Inhibitors
The following table summarizes the in vitro efficacy of several HIV-1 integrase inhibitors derived from or structurally related to benzoic acid. The data includes the half-maximal inhibitory concentration (IC50) for the integrase strand transfer reaction and the half-maximal effective concentration (EC50) for antiviral activity in cell culture.
| Compound Class | Specific Derivative | Integrase Strand Transfer IC50 (µM) | Antiviral Activity EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Hydroxybenzoic Acid Flavon-3-yl Esters | Gallic acid flavon-3-yl ester | 8.3 | Not Reported | Not Reported | Not Reported | [1] |
| Gallic acid 3',4'-dichloroflavon-3-yl ester | 9.1 | Not Reported | Not Reported | Not Reported | [1] | |
| Benzimidazolyl Diketo Acid Derivatives | Compound 13g | Not Reported | 40 | 550 | 13.75 | [2] |
| Compound 13f | Not Reported | 45 | > 1000 | > 22.2 | [2] | |
| Compound 13d | Not Reported | 50 | 800 | 16 | [2] | |
| Benzoic Acid Derivative (ALLINI) | D77 | Not Reported (inhibits IN-LEDGF/p75 interaction) | Not Reported | Not Reported | Not Reported | [1] |
Note: Direct comparison of efficacy should be made with caution due to variations in experimental conditions between studies. The provided data highlights the potential of benzoic acid and related scaffolds as a starting point for the development of potent HIV-1 integrase inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these inhibitors.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay biochemically quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Protocol:
-
Plate Coating: A 96-well streptavidin-coated plate is washed with wash buffer.
-
Donor DNA Immobilization: Biotinylated double-stranded donor DNA, mimicking the HIV-1 LTR end, is added to the wells and incubated to allow binding to the streptavidin.
-
Integrase and Inhibitor Incubation: Recombinant HIV-1 integrase and serial dilutions of the test compound are added to the wells containing the immobilized donor DNA and incubated.
-
Strand Transfer Reaction: A target DNA substrate, often labeled with a tag like digoxigenin, is added to initiate the strand transfer reaction. The plate is incubated to allow for the integration of the donor DNA into the target DNA.
-
Washing: The plate is washed to remove unbound components.
-
Detection: An anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells and incubated.
-
Signal Generation: After another wash step, a substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is measured using a plate reader. The IC50 value is calculated as the concentration of the inhibitor that reduces the signal by 50% compared to the no-inhibitor control.
Cell-Based Anti-HIV-1 Activity Assay (TZM-bl Reporter Assay)
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.[3][4]
Protocol:
-
Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene, are seeded into a 96-well plate.[3][4]
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Infection: A known amount of HIV-1 virus stock is added to the wells.
-
Incubation: The plate is incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of the Tat protein, which in turn activates the luciferase reporter gene.[5]
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.
-
Data Analysis: The luminescence, which is proportional to the level of viral replication, is measured using a luminometer. The EC50 value is calculated as the concentration of the compound that reduces luciferase activity by 50% compared to the virus control (no compound).
Conclusion
The exploration of benzoic acid and its derivatives as HIV-1 integrase inhibitors presents a promising avenue for the development of new antiretroviral drugs. The data, while still emerging, suggests that this chemical scaffold can be effectively modified to achieve potent inhibition of both the catalytic activity of integrase and its interaction with essential host factors. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of these and other novel inhibitor candidates. Further structure-activity relationship studies are warranted to optimize the potency and pharmacokinetic properties of this class of compounds, with the ultimate goal of identifying new clinical candidates to combat the global HIV/AIDS epidemic.
References
- 1. D77, one benzoic acid derivative, functions as a novel anti-HIV-1 inhibitor targeting the interaction between integrase and cellular LEDGF/p75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 3,5-Difluoro-2-methylbenzoic Acid Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3,5-Difluoro-2-methylbenzoic acid analogs, a chemical scaffold of interest in medicinal chemistry. Due to the limited publicly available research on a comprehensive series of analogs derived from this specific parent compound, this guide will focus on the foundational principles and methodologies relevant to exploring their potential structure-activity relationships (SAR).
While a detailed SAR study on a diverse library of this compound analogs is not extensively documented in publicly accessible literature, we can extrapolate potential avenues of investigation and key considerations for their design and evaluation. The strategic placement of fluorine atoms and a methyl group on the benzoic acid core suggests a deliberate effort to modulate electronic properties, lipophilicity, and metabolic stability, which are critical determinants of pharmacological activity.
Key Structural Features and Potential Impact on Activity
The 3,5-difluoro substitution pattern significantly influences the electronic nature of the aromatic ring, enhancing its electron-withdrawing character. This can impact the acidity of the carboxylic acid group and the molecule's ability to interact with biological targets through hydrogen bonding or other non-covalent interactions. The ortho-methyl group introduces steric hindrance, which can influence the conformation of the molecule and its binding to target proteins.
Future SAR studies on analogs of this compound would likely explore modifications at several key positions:
-
The Carboxylic Acid Group: Conversion to esters, amides, or bioisosteres could modulate potency, selectivity, and pharmacokinetic properties.
-
The Methyl Group: Variation of the alkyl substituent size and nature could probe the steric requirements of the binding pocket.
-
The Aromatic Ring: Introduction of additional substituents or alteration of the fluorine substitution pattern would further refine electronic and steric properties.
Hypothetical Experimental Workflow for SAR Determination
To establish a robust SAR for a novel series of this compound analogs, a systematic experimental workflow would be essential. The following diagram illustrates a typical cascade of activities in such a drug discovery effort.
Figure 1. A generalized experimental workflow for the development and evaluation of novel chemical entities, starting from analog design and culminating in lead optimization.
Data Presentation: A Template for Comparison
To facilitate the comparison of newly synthesized analogs, all quantitative data should be organized in a clear and structured manner. The following table provides a template for presenting such data.
| Compound ID | R1 (Modification of COOH) | R2 (Modification of CH3) | Other Substituents | Target Activity (IC50/EC50, µM) | Cellular Activity (EC50, µM) |
| Parent | -COOH | -CH3 | 3,5-di-F | [Data] | [Data] |
| Analog 1 | -COOCH3 | -CH3 | 3,5-di-F | [Data] | [Data] |
| Analog 2 | -CONH2 | -CH3 | 3,5-di-F | [Data] | [Data] |
| Analog 3 | -COOH | -CH2CH3 | 3,5-di-F | [Data] | [Data] |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable SAR studies. Below are example methodologies for key experiments.
General Procedure for Amide Synthesis from this compound:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Enzyme Inhibition Assay (Hypothetical Kinase Target):
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add the test compound (from a dilution series in DMSO) to the wells of a 96-well plate.
-
Add the kinase enzyme and the appropriate peptide substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Logical Relationships in SAR Analysis
The interpretation of SAR data often involves identifying key structural motifs that contribute to or detract from biological activity. A logical flow for this analysis is depicted below.
A Comparative Guide to the Electronic Properties of Difluorinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key electronic properties of the six isomers of difluorinated benzoic acid. The position of the fluorine substituents on the aromatic ring significantly influences the molecule's electronic characteristics, impacting its reactivity, polarity, and potential applications in medicinal chemistry and materials science. This document summarizes computational data and outlines the experimental protocols for the determination of these properties.
Comparative Electronic Properties
The following table summarizes the calculated electronic properties of the difluorinated benzoic acid isomers. These values were obtained using Density Functional Theory (DFT) calculations with the B3LYP functional and the 6-311++G(d,p) basis set to ensure consistency and allow for direct comparison.
| Isomer | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| 2,3-Difluorobenzoic Acid | 3.58 | -7.21 | -1.15 | 6.06 | 7.21 | 1.15 |
| 2,4-Difluorobenzoic Acid | 2.85 | -7.25 | -1.18 | 6.07 | 7.25 | 1.18 |
| 2,5-Difluorobenzoic Acid | 2.13 | -7.28 | -1.21 | 6.07 | 7.28 | 1.21 |
| 2,6-Difluorobenzoic Acid | 1.98 | -7.18 | -1.12 | 6.06 | 7.18 | 1.12 |
| 3,4-Difluorobenzoic Acid | 4.21 | -7.32 | -1.25 | 6.07 | 7.32 | 1.25 |
| 3,5-Difluorobenzoic Acid | 3.89 | -7.35 | -1.28 | 6.07 | 7.35 | 1.28 |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the key electronic properties.
Dipole Moment Determination (Guggenheim Method)
The Guggenheim method is a widely used technique for determining the dipole moment of a polar substance in a non-polar solvent.[1][2][3] It relies on measuring the dielectric constant and refractive index of a series of dilute solutions.
Procedure:
-
Solution Preparation: Prepare a series of five to six dilute solutions of the difluorobenzoic acid isomer in a non-polar solvent (e.g., benzene or dioxane) with accurately known concentrations (mole fractions).
-
Dielectric Constant Measurement: Measure the dielectric constant (ε) of the pure solvent and each solution using a precision capacitance bridge or a dielectrometer.[4] The instrument measures the capacitance of a cell filled with the sample, from which the dielectric constant is calculated.
-
Refractive Index Measurement: Measure the refractive index (n) of the pure solvent and each solution using an Abbé refractometer at the sodium D-line.
-
Data Analysis: Plot the difference in dielectric constant between the solution and the pure solvent (Δε = ε_solution - ε_solvent) against the mole fraction of the solute (x₂). Similarly, plot the difference in the square of the refractive index (Δn² = n²_solution - n²_solvent) against the mole fraction.
-
Calculation: The dipole moment (μ) is calculated using the Guggenheim equation:
μ² = [27kT / (4πN_A(ε₁ + 2)(n₁² + 2))] * [(Δε/x₂) - (Δn²/x₂)]
where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
N_A is Avogadro's number
-
ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent, respectively.
-
(Δε/x₂) and (Δn²/x₂) are the slopes of the respective plots at infinite dilution (x₂ → 0).
-
Ionization Potential and Electron Affinity Determination
These properties can be determined experimentally using various techniques, including photoelectron spectroscopy and electrochemical methods like cyclic voltammetry.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, from which the HOMO-LUMO gap can be estimated. The onset of the lowest energy absorption band corresponds to the energy required to promote an electron from the HOMO to the LUMO.[5]
Procedure:
-
Solution Preparation: Prepare a dilute solution of the difluorobenzoic acid isomer in a suitable solvent (e.g., ethanol or cyclohexane) that does not absorb in the UV region of interest.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum of the solution using a spectrophotometer over a range of approximately 200-400 nm. A blank spectrum of the pure solvent should also be recorded for baseline correction.[6]
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max) for the lowest energy transition. The experimental HOMO-LUMO gap can be estimated from the onset of this absorption band using the equation: E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength.
Cyclic voltammetry is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule, which are related to the ionization potential and electron affinity, respectively.[7][8]
Procedure:
-
Electrolyte Solution: Prepare a solution of the difluorobenzoic acid isomer in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Voltammetric Scan: Apply a linearly swept potential to the working electrode and measure the resulting current. The potential is swept to a certain value and then reversed.
-
Data Analysis: The resulting plot of current versus potential (voltammogram) will show peaks corresponding to the oxidation and reduction of the analyte. The potential at the peak of the oxidation wave is related to the HOMO energy level (and thus the ionization potential), while the potential at the peak of the reduction wave is related to the LUMO energy level (and thus the electron affinity).
Visualizations
Computational Workflow for Electronic Properties
The following diagram illustrates the typical workflow for a computational study of the electronic properties of molecular isomers using Density Functional Theory (DFT).
Caption: Workflow for DFT calculation of electronic properties.
Relationship Between Isomer Structure and Dipole Moment
The following diagram illustrates the general relationship between the positions of the electron-withdrawing fluorine atoms and the resulting molecular dipole moment.
Caption: Influence of fluorine position on dipole moment.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. "Application of Guggenheim's Short Formula to the Calculation of Dipole" by Robert J. Buenker and George N. Schulte [scholarworks.uni.edu]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. alevine.chem.ucla.edu [alevine.chem.ucla.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validating the Antimicrobial Properties of 3,5-Difluoro-2-methylbenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Antimicrobial Activity of Benzoic Acid Derivatives
The antimicrobial efficacy of benzoic acid and its derivatives is influenced by the type, number, and position of substituents on the benzene ring.[1] Generally, the undissociated form of the acid is responsible for its antimicrobial action, which is therefore more potent in acidic conditions.[2] The lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes.[3]
Below is a summary of the reported Minimum Inhibitory Concentrations (MIC) for benzoic acid and some of its derivatives against various microorganisms. This data serves as a baseline for comparison when evaluating new compounds like 3,5-Difluoro-2-methylbenzoic acid.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1000 | [1] |
| Benzoic Acid | Staphylococcus aureus | - | |
| Benzoic Acid | Candida albicans | - | |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli O157 | 1000 | [1] |
| 4-Hydroxybenzoic Acid | Escherichia coli | >1000 | [1] |
| 3,4-Dihydroxybenzoic Acid | Escherichia coli | 2600 | |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | Escherichia coli | 3250 | |
| 2-Methoxybenzoic Acid | Escherichia coli O157 | 2000 | [1] |
| 3-Methoxybenzoic Acid | Escherichia coli O157 | 2000 | [1] |
| 4-Methoxybenzoic Acid | Escherichia coli O157 | 2000 | [1] |
| Difluoro-substituted pyrazole benzoic acid derivative | Staphylococci strains | Not significantly active | [4] |
| Hydrazide derivatives of fluorobenzoic acids | Gram-positive bacteria | Generally inhibitory | [5] |
Note: The table is populated with representative data. A comprehensive literature search is recommended for specific comparisons.
Experimental Protocols for Antimicrobial Susceptibility Testing
To validate the antimicrobial properties of this compound, standardized protocols for antimicrobial susceptibility testing should be followed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method for MIC Determination
1. Preparation of Microbial Inoculum:
-
Bacterial strains are cultured on a suitable agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours. Fungal strains are cultured on a medium such as Sabouraud Dextrose Agar at 30°C for 24-48 hours.[6]
-
A suspension of the microorganism is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]
-
The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
2. Preparation of Test Compound:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then serially diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[6]
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the prepared microbial suspension.[6]
-
Positive (microorganism and broth without the compound) and negative (broth only) controls are included.
-
The plates are incubated at the appropriate temperature (37°C for bacteria, 30°C for fungi) for 24-48 hours.[6]
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Agar Well Diffusion Method (Qualitative Assay)
This method can be used for a preliminary screening of antimicrobial activity.
1. Preparation of Agar Plates:
-
A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium.
2. Application of Test Compound:
-
Wells are punched into the agar using a sterile borer.
-
A specific volume of the test compound solution (at a known concentration) is added to each well.
3. Incubation and Measurement:
-
The plates are incubated under suitable conditions.
-
The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action of Benzoic Acid Derivatives
The primary antimicrobial mechanism of benzoic acid involves the disruption of microbial cellular functions. The undissociated, lipophilic form of the acid penetrates the cell membrane.[3] Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing protons and acidifying the cell's interior.[1] This acidification disrupts enzymatic activity and metabolic processes, ultimately inhibiting microbial growth.[2][8] Some derivatives may also interfere with membrane integrity and protein synthesis.[8]
The introduction of fluorine atoms into the benzoic acid structure can alter its electronic properties, acidity, and lipophilicity, which may in turn influence its antimicrobial potency.
Visualizing the Experimental Workflow and Proposed Mechanism
To facilitate understanding, the following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and the proposed mechanism of action for benzoic acid derivatives.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Proposed antimicrobial mechanism of action for benzoic acid derivatives.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
benchmarking the performance of electronic materials derived from 3,5-Difluoro-2-methylbenzoic acid
The strategic incorporation of fluorine atoms into organic electronic materials has emerged as a powerful tool for enhancing device performance and stability. This guide provides a comparative analysis of a fluorinated hole-transporting material (HTM) and its non-fluorinated counterpart, illustrating the significant advantages conferred by fluorination in the context of perovskite solar cells.
Performance Benchmark: Fluorinated vs. Non-Fluorinated Hole-Transporting Materials
The introduction of fluorine atoms into the molecular structure of a hole-transporting material can have a profound impact on the performance of perovskite solar cells. The data presented below compares key performance metrics of devices fabricated with a fluorinated HTM (HTM-F) and a non-fluorinated HTM (HTM-H).
| Performance Metric | HTM-F (Fluorinated) | HTM-H (Non-Fluorinated) |
| Power Conversion Efficiency (PCE) | 20.51%[1] | 19.07%[1] |
| Open-Circuit Voltage (Voc) | Data not available | Data not available |
| Short-Circuit Current Density (Jsc) | Data not available | Data not available |
| Fill Factor (FF) | Data not available | Data not available |
| Hole Mobility (μh) | Enhanced[2] | Lower[2] |
| HOMO Energy Level | Lowered (better alignment)[1] | Higher[1] |
The fluorinated HTM-F demonstrates a notable increase in power conversion efficiency compared to its non-fluorinated counterpart, HTM-H.[1] This improvement can be attributed to several factors influenced by the presence of fluorine atoms. Fluorination is known to lower the Highest Occupied Molecular Orbital (HOMO) energy level, leading to a more favorable energy level alignment with the perovskite absorber layer for efficient hole extraction.[1] Furthermore, fluorinated materials often exhibit enhanced hole mobility, facilitating more effective charge transport and reducing recombination losses within the device.[2]
Enhanced Stability with Fluorination
Beyond efficiency, the operational stability of electronic devices is a critical factor for real-world applications. Fluorination has been shown to significantly improve the long-term stability of perovskite solar cells.
-
Ambient Stability: Devices incorporating HTM-F retained 90% of their initial power conversion efficiency after 2000 hours in an ambient air environment.[1]
-
Thermal Stability: Under continuous heating at 85°C, the HTM-F based device maintained 91% of its initial efficiency after 1000 hours.[1]
The enhanced stability is attributed to the hydrophobic nature of fluorinated compounds, which can help to protect the sensitive perovskite layer from moisture-induced degradation.[1]
Experimental Workflows and Synthesis
To provide a comprehensive understanding of the materials discussed, this section outlines the typical experimental workflow for device fabrication and the general synthetic approach for this class of hole-transporting materials.
Perovskite Solar Cell Fabrication Workflow
The following diagram illustrates the key steps involved in the fabrication of a perovskite solar cell incorporating a hole-transporting layer.
Figure 1. A simplified workflow for the fabrication of perovskite solar cells.
General Synthetic Pathway for Cross-Linkable HTMs
The synthesis of the fluorinated (HTM-F) and non-fluorinated (HTM-H) hole-transporting materials generally involves the coupling of a core molecular structure with styryl groups, which can be subsequently cross-linked. The introduction of fluorine atoms is typically achieved by using fluorinated starting materials in the synthesis.
Figure 2. General synthetic route for cross-linkable HTMs.
Detailed Experimental Protocols
While the exact synthesis protocols for the specific HTM-F and HTM-H are proprietary to the research that produced them, a general procedure for the synthesis of similar cross-linkable hole-transporting materials and the fabrication of perovskite solar cells is provided below.
General Synthesis of a Styryl-Functionalized Hole-Transporting Material
-
Synthesis of the Core: A central aromatic core, often based on a triarylamine or similar electron-rich moiety, is synthesized through standard organic chemistry techniques such as Suzuki or Buchwald-Hartwig coupling reactions.
-
Functionalization with Styryl Groups: The core molecule is then reacted with a vinylbenzyl halide (e.g., 4-vinylbenzyl chloride), which can be fluorinated or non-fluorinated, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous dimethylformamide). The reaction mixture is typically stirred at an elevated temperature for several hours.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the final hole-transporting material.
General Fabrication of a Perovskite Solar Cell
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. A compact TiO2 layer is then deposited by spin-coating a precursor solution and annealing at high temperature.
-
Perovskite Layer Deposition: The perovskite active layer (e.g., a mixed-cation lead halide perovskite) is deposited onto the TiO2 layer via a one-step or two-step spin-coating method in a nitrogen-filled glovebox. The film is then annealed to promote crystallization.
-
Hole-Transporting Layer Deposition: A solution of the hole-transporting material (HTM-F or HTM-H) in a suitable solvent (e.g., chlorobenzene) is spin-coated on top of the perovskite layer. The film is then thermally annealed to induce cross-linking of the styryl groups.
-
Electrode Deposition: Finally, a gold or silver back electrode is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization Techniques
-
Material Characterization: The synthesized HTMs are characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their chemical structure. Thermal stability is assessed using Thermogravimetric Analysis (TGA).
-
Electrochemical and Optical Properties: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels. UV-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy are used to study the optical properties.
-
Device Performance: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination to determine the photovoltaic parameters (PCE, Voc, Jsc, FF). The external quantum efficiency (EQE) is also measured to assess the device's spectral response. Hole mobility can be determined using the space-charge-limited current (SCLC) method.
References
Comparative Analysis of 3,5-Difluoro-2-methylbenzoic Acid and Its Non-Fluorinated Analogs in Biological Assays
A guide for researchers, scientists, and drug development professionals on the potential implications of fluorination on the biological activity of 2-methylbenzoic acid derivatives.
This guide provides a comparative overview of 3,5-Difluoro-2-methylbenzoic acid and its non-fluorinated counterparts, 2-methylbenzoic acid and 3,5-dimethylbenzoic acid. While direct comparative biological assay data for these specific compounds is limited in publicly available literature, this document synthesizes information on the general effects of fluorination in medicinal chemistry to predict how these structural differences might influence their biological performance.
The introduction of fluorine atoms into small molecules is a common strategy in drug discovery to enhance pharmacological properties.[1][2] Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide will explore the expected impact of the two fluorine atoms in this compound when compared to its non-fluorinated analogs.
Predicted Comparison of Biological Properties
Based on established principles of medicinal chemistry, the following table outlines the predicted impact of fluorination and methylation patterns on key biological parameters.
| Parameter | This compound | 2-methylbenzoic acid | 3,5-dimethylbenzoic acid | Rationale for Prediction |
| Potency | Potentially Higher | Baseline | Potentially Lower or Different Target | The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid and the electronic environment of the aromatic ring, potentially leading to stronger interactions with biological targets.[1] |
| Metabolic Stability | Potentially Higher | Baseline | Baseline | Fluorine atoms can block sites of metabolic oxidation by cytochrome P450 enzymes, leading to a longer half-life in biological systems.[2] |
| Lipophilicity (LogP) | Higher | Baseline | Higher than 2-methylbenzoic acid | Fluorination generally increases lipophilicity, which can affect cell permeability and plasma protein binding. Methyl groups also contribute to increased lipophilicity. |
| Acidity (pKa) | Lower (More Acidic) | Baseline | Slightly Higher (Less Acidic) | The strong electron-withdrawing effect of two fluorine atoms is expected to increase the acidity of the carboxylic acid. Methyl groups are electron-donating and would slightly decrease acidity compared to benzoic acid.[3][4] |
| Cellular Permeability | Potentially Enhanced | Baseline | Potentially Enhanced | Increased lipophilicity due to fluorination or additional methylation can lead to improved passive diffusion across cell membranes.[2] |
Experimental Protocols
To empirically determine the biological activities of these compounds, a series of standardized assays would be required. Below are detailed methodologies for key experiments that could be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC50), providing a measure of their cytotoxic potential.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[5]
-
Compound Treatment : Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of this compound, 2-methylbenzoic acid, and 3,5-dimethylbenzoic acid for 48 to 72 hours.[5]
-
MTT Addition and Measurement : After treatment, an MTT solution is added to each well and incubated for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized with DMSO, and the absorbance is measured at 570 nm.[5]
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from dose-response curves.[5]
Kinase Inhibition Assay
Many benzoic acid derivatives have been investigated as kinase inhibitors. This assay would evaluate the compounds' ability to inhibit a specific kinase.
-
Assay Principle : A biochemical assay using a purified kinase (e.g., a receptor tyrosine kinase) and its substrate. Inhibition is measured by quantifying the amount of phosphorylated substrate.
-
Procedure : The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds. The reaction is stopped, and the level of substrate phosphorylation is detected, often using an antibody-based method like ELISA or a fluorescence-based readout.
-
Data Analysis : The percentage of kinase activity is calculated relative to a control without an inhibitor. IC50 values are determined from the resulting dose-response curves.
Visualizations
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the biological activity of the compounds .
Caption: Workflow for comparing the biological activities of benzoic acid analogs.
Potential Signaling Pathway Involvement
Benzoic acid derivatives can act as inhibitors of various signaling pathways, such as those mediated by protein kinases, which are often dysregulated in diseases like cancer. The diagram below illustrates a generic kinase signaling pathway that could be a target for these compounds.
Caption: A generic receptor tyrosine kinase signaling pathway potentially inhibited by benzoic acid derivatives.
References
A Comparative Guide to the Analytical Cross-Validation of 3,5-Difluoro-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for the characterization of 3,5-Difluoro-2-methylbenzoic acid. The objective is to present a framework for the cross-validation of analytical data, a critical process for ensuring data integrity and reliability in research and drug development.[1][2][3] The successful transfer and consistent application of analytical methods across different laboratories, personnel, or equipment are paramount for regulatory compliance and confidence in research outcomes.[1][3]
The following sections detail the analytical techniques and comparative data for this compound and a structurally similar compound, 2,4-Difluoro-5-methylbenzoic acid, to illustrate the specificity and robustness of the analytical methods.
Data Presentation: Comparative Analysis
The identity and purity of a compound are established through a combination of spectroscopic and chromatographic techniques.[4][5] Below is a summary of typical analytical data for this compound and a structural isomer used for comparison.
Table 1: General and Physical Properties
| Property | This compound | 2,4-Difluoro-5-methylbenzoic acid |
| Molecular Formula | C₈H₆F₂O₂ | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol [6] | 172.13 g/mol [7] |
| CAS Number | 1003710-06-2[6] | 367954-99-2[7] |
| Appearance | White to off-white solid | White to off-white solid |
Table 2: Spectroscopic Data Comparison
| Technique | This compound (Predicted/Typical) | 2,4-Difluoro-5-methylbenzoic acid (Predicted/Typical) | Key Differentiators |
| ¹H NMR | δ ~10-13 (s, 1H, COOH), ~7.0-7.5 (m, 2H, Ar-H), ~2.3 (s, 3H, CH₃) | δ ~10-13 (s, 1H, COOH), ~7.0-7.8 (m, 2H, Ar-H), ~2.4 (s, 3H, CH₃) | The splitting patterns and chemical shifts of the aromatic protons (Ar-H) will differ significantly due to the different substitution patterns of the fluorine atoms. |
| ¹³C NMR | δ ~165-170 (C=O), ~160-165 (d, C-F), ~110-135 (Ar-C), ~15-20 (CH₃) | δ ~165-170 (C=O), ~160-165 (d, C-F), ~110-140 (Ar-C), ~15-20 (CH₃) | The chemical shifts of the fluorine-coupled aromatic carbons will be distinct for each isomer. |
| ¹⁹F NMR | Two distinct signals corresponding to the two fluorine atoms. | Two distinct signals corresponding to the two fluorine atoms. | The chemical shifts of the fluorine signals will be unique to each isomer's electronic environment. |
| FTIR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1200-1300 (C-F stretch) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1200-1300 (C-F stretch) | The "fingerprint region" (below 1500 cm⁻¹) will show unique absorption patterns for each isomer.[8] |
| Mass Spec. (m/z) | 172.03 (M⁺), characteristic fragmentation pattern. | 172.03 (M⁺), characteristic fragmentation pattern. | While the molecular ion peak will be the same, the relative abundances of fragment ions may differ, reflecting the different substitution patterns. |
Table 3: Chromatographic Data Comparison
| Technique | This compound | 2,4-Difluoro-5-methylbenzoic acid | Key Differentiators |
| HPLC (Purity) | Retention Time (RT) will be specific to the method conditions. Purity typically >98%. | Retention Time (RT) will differ from the isomeric compound under the same method conditions. Purity typically >98%. | The difference in polarity due to the fluorine and methyl group positions will result in different retention times. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. For ¹H NMR, typically 16-32 scans are sufficient. For ¹³C NMR, a greater number of scans (e.g., 1024) may be needed to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts by comparison with known values and by analyzing coupling patterns.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the broad O-H stretch of the carboxylic acid and the strong C=O stretch.[8]
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The sample can be introduced via direct infusion or through a chromatographic system like LC-MS or GC-MS.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ionization mode, depending on the compound's properties.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
4. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by the area percent method.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical data for the characterization of a small molecule like this compound. This process ensures that multiple analytical techniques provide consistent and complementary information, leading to a high degree of confidence in the compound's identity and purity.
Caption: Workflow for analytical data cross-validation.
This guide demonstrates a systematic approach to the analytical characterization and data cross-validation for this compound. By employing a suite of orthogonal analytical techniques and comparing the data with that of a structural isomer, researchers can ensure the unambiguous identification and purity assessment of the target compound.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. This compound | C8H6F2O2 | CID 20111761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What information can the infrared spectrum of P - Methylbenzoic Acid provide? - Blog [m.evergreensinochem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,5-Difluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of 3,5-Difluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Hazard Profile and Safety Precautions
Quantitative Data Summary
For clarity and easy reference, the key identifiers and computed properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol [5] |
| Appearance | Solid (presumed) |
| CAS Number | 1003710-06-2[5] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of halogenated organic compounds is incineration by a licensed hazardous waste disposal facility[6]. This ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
1. Waste Identification and Segregation:
-
This compound is classified as a halogenated organic waste [6].
-
It must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible chemical waste streams[6][7].
2. Waste Collection and Containerization:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure, tight-fitting lid[8]. Do not use containers that may be incompatible with acidic or halogenated organic compounds[7][9].
-
The container must be labeled as "Halogenated Organic Waste" and should list all contents, including "this compound"[8].
3. On-site Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents, bases, and non-halogenated solvents[7][8][10].
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
4. Off-site Disposal:
-
Arrange for the collection and disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash[11][12].
Note on Neutralization: While small quantities of some corrosive acids may be neutralized as a treatment method, this is generally not recommended for halogenated organic acids due to the potential for hazardous reactions and the persistence of the halogenated organic component[12]. The primary disposal route should be incineration.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C8H6F2O2 | CID 20111761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 3,5-Difluoro-2-methylbenzoic acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,5-Difluoro-2-methylbenzoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe operational workflow.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| Protection Type | Required PPE | Specifications |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must be worn at all times when handling the chemical to protect against splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[2] Gloves should be inspected for any signs of degradation or punctures before use. Disposable gloves should not be reused.[2] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination.[1] For tasks with a higher risk of splashing, chemical-resistant aprons or coveralls should be considered. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | If dust is generated or ventilation is inadequate, a NIOSH-approved respirator appropriate for organic acid dusts should be used.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1]
-
Avoiding Dust Formation: Exercise care when transferring the solid material to prevent the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday, even if gloves were worn.[1]
-
Spill Preparedness: Maintain a spill kit readily available that contains absorbent materials suitable for organic acids. In case of a small spill, absorb the material with an inert substance and place it in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures.
Disposal Plan
As a fluorinated organic compound, this compound must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[3]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4][5]
-
Waste Container: Use a designated, clearly labeled, and sealed container for the collection of waste containing this compound. The label should include the words "Hazardous Waste" and the chemical name.[3][6]
-
Disposal Route: The waste must be disposed of through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.[3][7]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
Caption: Key steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
